3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-methylimidazo[4,5-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-9-5-2-3-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWDYRYUDLYQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557814-92-2 | |
| Record name | 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Physicochemical Characterization of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
Introduction
3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, an imidazopyridine, is recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active molecules.[1] The physicochemical properties of this compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the essential physicochemical characteristics of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid and details the experimental and computational methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising molecule.
The imidazo[4,5-b]pyridine scaffold is a key component in a variety of pharmacologically active agents, highlighting the importance of understanding the properties of its derivatives.[2] The addition of a methyl group and a carboxylic acid moiety to this core structure introduces specific chemical features that modulate its properties. The carboxylic acid group, in particular, suggests that the compound's solubility and ionization state will be pH-dependent.
Predicted Physicochemical Properties
While experimental data for 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is not extensively available in the public domain, computational methods provide reliable estimations of its key physicochemical parameters. These predictions are valuable for guiding experimental design and for preliminary assessment of the compound's drug-like properties.
| Property | Predicted Value | Method |
| pKa | Acidic pKa: ~4.5 - 5.5 Basic pKa: ~2.5 - 3.5 | ACD/pKa GALAS |
| logP | ~1.5 - 2.5 | ACD/logP |
| Aqueous Solubility | pH-dependent | ACD/Solubility |
| Melting Point | >250 °C (with decomposition) | Based on similar structures |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties
A thorough experimental characterization is essential to validate the predicted properties and to gain a deeper understanding of the molecule's behavior. The following sections detail the recommended experimental protocols.
Acid Dissociation Constant (pKa) Determination
The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. As 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid possesses both a carboxylic acid and a basic imidazole-pyridine system, it will have at least two pKa values.
Potentiometric titration is a highly accurate and widely used method for pKa determination.
Protocol:
-
Sample Preparation: Prepare a 0.01 M solution of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid in deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the pKa value can be extrapolated to aqueous solution.
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M NaOH, monitoring the pH using a calibrated pH meter. To determine the basic pKa, a separate titration with 0.1 M HCl is required.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the Henderson-Hasselbalch equation.
Causality Behind Experimental Choices: Potentiometric titration is chosen for its high precision and the ability to determine multiple pKa values in a single experiment. The use of a co-solvent is a practical consideration for compounds with low aqueous solubility, and established methods exist for correcting the apparent pKa to the true aqueous pKa.
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross cell membranes and its overall pharmacokinetic profile.
The shake-flask method is the traditional and most reliable method for determining logP.[3]
Protocol:
-
Phase Preparation: Prepare water and n-octanol phases that are mutually saturated.
-
Partitioning: Dissolve a known amount of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to allow for complete partitioning.
-
Phase Separation: Separate the aqueous and n-octanol phases by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality Behind Experimental Choices: The shake-flask method is considered the gold standard for logP determination due to its direct measurement of the partitioning equilibrium.[3] HPLC can be used as a faster alternative, but it requires careful calibration with standards of known logP values.[4][5]
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. For an ionizable compound like 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, solubility is highly pH-dependent.
This method determines the thermodynamic solubility of a compound at a specific pH and temperature.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a series of buffers with different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Processing: Filter or centrifuge the samples to remove the undissolved solid.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH.
Causality Behind Experimental Choices: The equilibrium solubility method provides the most accurate and relevant solubility data for drug development, as it reflects the thermodynamic driving force for dissolution.[6][7][8] Investigating solubility at different pH values is crucial for understanding how the compound will behave in various physiological environments (e.g., stomach, intestine).
Logical Relationship of Physicochemical Properties
Caption: Interplay of key physicochemical properties.
Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound.[9][10]
This is a standard and straightforward method for determining the melting point of a crystalline solid.[11]
Protocol:
-
Sample Preparation: Ensure the sample is dry and finely powdered. Pack a small amount of the sample into a capillary tube.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Causality Behind Experimental Choices: The capillary method is widely used due to its simplicity, small sample requirement, and good reproducibility.[11] A sharp melting point range (typically < 2 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[9]
Structural and Purity Analysis
Confirmation of the chemical structure and assessment of purity are essential components of physicochemical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for elucidating the molecular structure of the compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For imidazopyridine derivatives, NMR is crucial for confirming the position of the methyl group and the overall ring structure.[12][13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which confirms its elemental composition.[1][14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or MS) is the primary method for assessing the purity of the compound. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Protocol:
-
NMR Analysis: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
MS Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization) to obtain the mass spectrum.
-
HPLC Analysis: Develop a suitable HPLC method (mobile phase, column, flow rate) to achieve good separation of the main compound from any impurities. Inject the sample and analyze the resulting chromatogram.
Causality Behind Experimental Choices: This combination of techniques provides a comprehensive and unambiguous characterization of the compound. NMR confirms the structure, HRMS verifies the elemental formula, and HPLC quantifies the purity.
Conclusion
A thorough understanding of the physicochemical characteristics of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is paramount for its successful development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for obtaining accurate and reliable data on its pKa, logP, solubility, melting point, and structural integrity. This information is indispensable for guiding further studies in medicinal chemistry, formulation development, and pharmacology.
References
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
Mettler-Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458–1460. [Link]
-
Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]
-
DigitalCommons@UNO. (2012, July 25). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
Scribd. (n.d.). Carboxylic Acid & Phenol | PDF | Solubility. Retrieved from [Link]
-
Gift, A. D. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Chen, Y., & Li, A. (2007). Melting Point Determination from Solid−Liquid Coexistence Initiated by Surface Melting. The Journal of Physical Chemistry C, 111(23), 8345–8350. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Retrieved from [Link]
-
Vilar, S., Cozza, G., & Moro, S. (2006). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. QSAR & Combinatorial Science, 25(7), 545-552. [Link]
-
Zhang, S., & Li, X. (2014). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Journal of Molecular Modeling, 20(4), 2187. [Link]
-
Giraud, F., et al. (2018). Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). ResearchGate. Retrieved from [Link]
-
University of Babylon. (n.d.). 1. CARBOXYLIC ACIDS. Retrieved from [Link]
-
Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
University of Kufa. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019, March 1). MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]
-
MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]
-
PMC. (n.d.). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Retrieved from [Link]
-
NextSDS. (n.d.). 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid. Retrieved from [Link]
-
Bentham Science Publishers. (2024, September 24). Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. Retrieved from [Link]
-
NextSDS. (n.d.). methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate. Retrieved from [Link]
-
European Journal of Chemistry. (2017, March 15). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]
-
Semantic Scholar. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. acdlabs.com [acdlabs.com]
- 4. longdom.org [longdom.org]
- 5. agilent.com [agilent.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. mt.com [mt.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 12. mdpi.com [mdpi.com]
- 13. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
Spectroscopic Characterization of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid: A Technical Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS 1557814-92-2). The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities, including applications as kinase inhibitors and antimicrobial agents.[1][2] A thorough understanding of the spectroscopic characteristics of its derivatives is paramount for unambiguous structural confirmation, quality control, and advancing drug discovery programs. In the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes data from structurally related analogs and established spectroscopic principles to provide a reliable predictive framework for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Analysis
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid comprises a fused imidazopyridine core, an N-methyl group on the imidazole ring, and a carboxylic acid group on the pyridine ring. The systematic numbering convention used throughout this guide is presented below.
Caption: Structure of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental for elucidating the hydrogen framework of a molecule. The predicted chemical shifts (δ) for 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid in a solvent such as DMSO-d₆ are detailed below. DMSO-d₆ is chosen for its ability to dissolve polar, acidic compounds and to ensure the observation of the labile carboxylic acid proton.
The aromatic region is expected to feature three distinct signals corresponding to H2, H6, and H7. Data from related imidazo[4,5-b]pyridine derivatives suggest that the proton on the imidazole ring (H2) will be the most downfield, followed by the protons on the pyridine ring.[3][4] The N-methyl group will appear as a sharp singlet in the upfield region. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically >12 ppm.[2]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H2 | 8.5 - 8.7 | Singlet (s) | - | Imidazole proton, deshielded by adjacent nitrogen atoms. |
| H7 | 8.3 - 8.5 | Doublet (d) | ~5.0 | Pyridine proton ortho to nitrogen, coupled to H6. |
| H6 | 7.9 - 8.1 | Doublet (d) | ~5.0 | Pyridine proton meta to nitrogen, coupled to H7. |
| N-CH₃ | 3.8 - 4.0 | Singlet (s) | - | Methyl group attached to a deshielding nitrogen atom.[3] |
| COOH | 12.5 - 13.5 | Broad Singlet (br s) | - | Highly deshielded acidic proton, subject to hydrogen bonding.[2] |
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR provides insight into the carbon skeleton. The predicted chemical shifts are based on data from analogous heterocyclic systems and established substituent effects.[5] The carbonyl carbon of the carboxylic acid is expected at the far downfield end of the spectrum (~165-170 ppm). The carbons of the heterocyclic rings will resonate in the 115-160 ppm range, while the N-methyl carbon will be the most upfield signal.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O | 166 - 169 | Carboxylic acid carbonyl carbon.[2] |
| C2 | 148 - 152 | Imidazole carbon between two nitrogen atoms. |
| C7a | 145 - 148 | Bridgehead carbon adjacent to pyridine nitrogen. |
| C5 | 142 - 145 | Pyridine carbon bearing the COOH group. |
| C3a | 135 - 138 | Bridgehead carbon. |
| C7 | 128 - 132 | Pyridine CH carbon. |
| C6 | 118 - 122 | Pyridine CH carbon. |
| N-CH₃ | 29 - 32 | N-methyl carbon.[3] |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying key functional groups. The spectrum of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is expected to be dominated by features from the carboxylic acid and the aromatic system. A hallmark of carboxylic acids is a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which arises from strong hydrogen-bonded dimers.[2][6] This broad absorption will likely overlap with the aromatic and aliphatic C-H stretching vibrations.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 2500 - 3300 | O-H stretch | Strong, Very Broad | Carboxylic Acid (H-bonded)[6] |
| ~3100 | C-H stretch | Medium-Weak | Aromatic C-H |
| ~2950 | C-H stretch | Weak | N-CH₃ |
| 1690 - 1720 | C=O stretch | Strong, Sharp | Carboxylic Acid C=O[2] |
| 1580 - 1620 | C=N, C=C stretch | Medium-Strong | Imidazopyridine Ring |
| 1400 - 1450 | O-H bend | Medium | Carboxylic Acid |
| 1210 - 1320 | C-O stretch | Strong | Carboxylic Acid[6] |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (Molecular Formula: C₈H₇N₃O₂), the exact mass is 177.0538 g/mol .
In an electrospray ionization (ESI) experiment in positive mode, the molecule is expected to be observed primarily as the protonated species [M+H]⁺ at m/z 178. A common and diagnostic fragmentation pathway for aromatic carboxylic acids is the loss of the carboxyl group (–COOH, 45 Da) or the neutral loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).[7][8]
Caption: Predicted ESI-MS Fragmentation Pathway.
Table 4: Predicted Major Mass Fragments
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 178 | [M+H]⁺ | Protonated molecular ion |
| 160 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group |
| 133 | [M+H - •COOH]⁺ | Loss of the carboxylic acid radical |
| 132 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 160 fragment |
Standard Experimental Protocols
To acquire high-quality spectroscopic data for novel compounds like 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, adherence to validated experimental protocols is essential.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction using appropriate NMR software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples due to its simplicity and minimal sample preparation.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond crystal).
-
Procedure:
-
Acquire a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum.
-
-
Parameters:
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
-
Range: 4000 - 400 cm⁻¹.
-
MS Data Acquisition
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap.
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile, with a small addition of formic acid (0.1%) to promote protonation.[9]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Gas Temperature: 200-300 °C.
-
Nebulizer Gas (N₂): Set to instrument-specific optimal pressure.
-
-
Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan on the precursor ion of interest (e.g., m/z 178) using collision-induced dissociation (CID).
Caption: General workflow for spectroscopic analysis.
References
-
Imam, S. A., et al. (n.d.). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC. Retrieved from [Link]
-
Sebbar, N. H., et al. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
Boček, I., et al. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. Retrieved from [Link]
-
Shi, Y.-L., et al. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Patel, H., et al. (2013, January 8). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2009, February 20). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]
-
NextSDS. (n.d.). 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, 7-methyl-. Retrieved from [Link]
-
Vianello, R., et al. (2025, June 21). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
SlideShare. (2023, May 24). IR spectrum of carboxylic acids and alcohols. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NextSDS. (n.d.). 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
Protocol for N-Alkylation of the Imidazo[4,5-b]pyridine Core: A Guide for Medicinal Chemists
Introduction: The Significance of N-Alkylated Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows it to interact with a multitude of biological targets.[1] This privileged structure is a key component in compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] N-alkylation of this core is a critical derivatization strategy, as the position and nature of the alkyl substituent can profoundly modulate the compound's biological activity and pharmacokinetic profile.[1]
A primary challenge in the synthesis of these derivatives is the control of regioselectivity. The imidazo[4,5-b]pyridine nucleus possesses multiple nucleophilic nitrogen atoms—N1 and N3 in the imidazole ring and N4 in the pyridine ring—leading to the potential formation of a mixture of regioisomers upon alkylation.[3] The judicious selection of reaction conditions, including the base, solvent, and alkylating agent, is paramount in directing the alkylation to the desired nitrogen atom.[1][3] This guide provides a comprehensive overview of the factors influencing N-alkylation, a detailed experimental protocol, and troubleshooting strategies to enable researchers to navigate the complexities of this important transformation.
Controlling Regioselectivity: A Game of Sterics and Electronics
The outcome of the N-alkylation of imidazo[4,5-b]pyridines is a delicate interplay of steric and electronic factors of both the substrate and the alkylating agent, as well as the reaction conditions. The tautomeric nature of the N-H proton in the imidazole ring means that alkylation can occur at either the N1 or N3 position.[4]
Key Factors Influencing Regioselectivity:
-
Base: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) are commonly employed and often favor alkylation on the pyridine nitrogen (N4) or one of the imidazole nitrogens depending on the substrate.[5] Stronger bases, such as sodium hydride (NaH), can lead to different regioselectivity by generating a more reactive anionic species, but may also decrease selectivity.[3] Bulky bases may favor alkylation at less sterically hindered positions.[3]
-
Solvent: N,N-Dimethylformamide (DMF) is a widely used solvent for this reaction due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the Sₙ2 reaction.[1][6] The solvent can also influence the ratio of isomers formed.[4]
-
Alkylating Agent: The structure of the alkylating agent, including the nature of the leaving group and the steric bulk of the alkyl group, can significantly impact the site of attack.[3][6]
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can enhance the reaction rate and influence the regioselectivity, particularly in solid-liquid systems.[1][7]
Experimental Protocol: A General Procedure for N-Alkylation
This protocol provides a robust starting point for the N-alkylation of a substituted imidazo[4,5-b]pyridine. Optimization of specific parameters may be necessary for different substrates.
Materials
-
Substituted imidazo[4,5-b]pyridine (1.0 eq)
-
Alkylating agent (e.g., benzyl bromide, allyl bromide, propargyl bromide) (1.1 - 2.0 eq)[3]
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 2.75 eq)[3]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetra-n-butylammonium bromide (TBAB) (optional, 0.15 - 0.187 eq)[3]
-
Ethyl acetate
-
Hexane
-
Water, deionized
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted imidazo[4,5-b]pyridine (1.0 eq), anhydrous potassium carbonate (2.0-2.75 eq), and if desired, tetra-n-butylammonium bromide (0.15-0.187 eq).[3]
-
Solvent Addition: Add anhydrous DMF (sufficient to dissolve the starting material, typically 10 mL per mmol of substrate).[3]
-
Initial Stirring: Stir the suspension at room temperature for 30 minutes to ensure proper mixing and deprotonation of the substrate.[3]
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-2.0 eq) dropwise to the stirred suspension at room temperature.[1][3]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature.[1][3] Monitor the progress of the reaction by TLC until the starting material is consumed (typically a few hours to 24 hours).[1][3]
-
Work-up: Upon completion, pour the reaction mixture into cold deionized water.[3]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired N-alkylated product(s).[4]
Structural Elucidation
Due to the potential for the formation of regioisomers, unambiguous structural characterization is crucial. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for this purpose. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are highly effective in differentiating between N1, N3, and N4 alkylated isomers by observing through-space and through-bond correlations between the protons of the newly introduced alkyl group and the protons on the heterocyclic core.[3][5][8]
Visualizing the Workflow
Caption: Workflow for the N-alkylation of the imidazo[4,5-b]pyridine core.
Comparative Table of Reaction Conditions
| Alkylating Agent | Base | Solvent | Catalyst | Temperature | Outcome/Comments | Reference |
| Substituted benzyl chloride | K₂CO₃ | DMF | TBAB (optional) | Room Temp | General and widely applicable method. | [1] |
| Allyl bromide/Propargyl bromide | K₂CO₃ | DMF | TBAB | Room Temp | Good yields for activated alkyl halides. | |
| 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | None | Not specified | Predominantly N4-alkylation observed. | [5] |
| Benzyl bromide | K₂CO₃ | DMF | None | Room Temp | Formation of a mixture of regioisomers is possible. | [8] |
| Various alkyl halides | K₂CO₃ | DMF | TBAB | Room Temp | Phase-transfer catalysis conditions for good yields. |
Note: The outcomes can be highly substrate-dependent.[3]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; Degradation of starting material or product; Ineffective base or solvent. | Monitor the reaction closely by TLC/LC-MS and consider extending the reaction time or moderately increasing the temperature. Ensure the use of anhydrous solvent and an inert atmosphere. Consider a stronger base like NaH, but be mindful of potential changes in regioselectivity.[3] |
| Formation of an Inseparable Mixture of Regioisomers | Similar reactivity of the nitrogen atoms under the chosen conditions. | Modify reaction conditions (base, solvent, temperature) to favor one isomer. For instance, a bulkier base might favor alkylation at a less sterically hindered position. Alter the alkylating agent; steric bulk can influence the site of attack.[3] |
| Preferential Formation of an Undesired Regioisomer | The reaction conditions favor the thermodynamically or kinetically preferred, yet undesired, product. | Systematically vary the reaction parameters (base, solvent, temperature, order of addition) to alter the regiochemical outcome.[3] |
Advanced and Alternative Methodologies
While the classical approach described above is widely used, other methods have been developed to address specific challenges in the N-alkylation of imidazo[4,5-b]pyridines.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity.[9][10] This high-efficiency method is particularly amenable to the rapid generation of compound libraries for screening purposes.[11]
-
Mitsunobu Reaction: For the alkylation with alcohols, the Mitsunobu reaction offers an alternative under milder, neutral conditions.[12][13] This reaction typically proceeds with an inversion of stereochemistry at the alcohol's chiral center and involves the use of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[12]
Conclusion
The N-alkylation of the imidazo[4,5-b]pyridine core is a versatile and powerful tool in the arsenal of the medicinal chemist. While the potential for regioisomer formation presents a challenge, a systematic approach to the optimization of reaction conditions, guided by an understanding of the underlying mechanistic principles, can lead to the successful synthesis of the desired N-alkylated derivatives. The protocol and insights provided herein serve as a comprehensive guide for researchers to effectively synthesize and explore the vast chemical space of this important class of heterocyclic compounds.
References
- Benchchem. (n.d.). Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine.
- Benchchem. (n.d.). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers.
- ResearchGate. (2025, August 6). Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study.
- ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- FABAD Journal of Pharmaceutical Sciences. (2024, November 12). N-Alkylation of Some Imidazopyridines.
- PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.
- R Discovery. (2021, February 15). Synthesis and Cytotoxicity of Some Imidazo[4,5‐ b ]pyridine Derivatives and Their Regioselective N ‐Alkylation.
- MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
- Benchchem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
- FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.
- ResearchGate. (n.d.). Synthesis of new imidazo[4,5-b]pyridine derivatives.
- PMC. (n.d.). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles.
- ResearchGate. (n.d.). Microwave-Assisted C-2 Direct Alkenylation of Imidazo[4,5- b ]pyridines: Access to Fluorescent Purine Isosteres with Remarkably Large Stokes Shifts.
- Monash University. (2022, October 5). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts.
- Wikipedia. (n.d.). Mitsunobu reaction.
- PMC. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- ResearchGate. (n.d.). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Assessing the Antiproliferative Activity of Imidazo[4,5-b]pyridines: A Comprehensive Experimental Guide
An Application Note for Drug Discovery Professionals
Abstract
Imidazo[4,5-b]pyridines represent a privileged heterocyclic scaffold in medicinal chemistry, largely due to their structural resemblance to endogenous purines.[1][2] This similarity allows them to interact with a wide array of biological targets, particularly protein kinases, making them compelling candidates for anticancer drug development.[1][3] Numerous studies have highlighted their potential as inhibitors of critical signaling pathways that drive oncogenesis, including the PI3K/Akt/mTOR pathway, Aurora kinases, and cyclin-dependent kinases (CDKs).[4][5][6][7][8] This guide provides an integrated, multi-assay workflow for the robust evaluation of the antiproliferative and cytotoxic properties of novel imidazo[4,5-b]pyridine derivatives. We will move from initial high-throughput screening to detailed mechanistic studies, providing field-proven protocols and the scientific rationale behind each experimental choice.
Part 1: Foundational Viability Screening: The First Gate
The initial step in evaluating any new chemical entity is to determine its fundamental ability to inhibit cell growth. This is typically quantified as the concentration that inhibits 50% of cell growth (GI50) or is lethal to 50% of cells (LC50). We recommend a two-pronged approach using assays with different biochemical principles to ensure data robustness.
Causality: Why Start with a Cell Panel?
Cancer is not a single disease. A compound's efficacy can vary dramatically across different cancer types. Therefore, screening against a diverse panel of human cancer cell lines is critical. This approach helps identify broad-spectrum candidates versus those with selective activity, offering early insights into potential therapeutic applications. Recommended starting cell lines include:
Primary Antiproliferative Assays
Two of the most reliable and widely adopted methods for initial cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays.
A. MTT Assay: A Measure of Metabolic Vigor
This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for viability.[12] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the imidazo[4,5-b]pyridine compounds (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[12][13]
-
Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
B. SRB Assay: A Measure of Cellular Biomass
The SRB assay is a colorimetric assay that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[14] The amount of bound dye provides a direct measure of total protein mass, and thus, the number of cells.[15][16] It is considered a robust method for cytotoxicity screening.[17]
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Plating & Treatment: Follow the same initial steps as the MTT assay.
-
Fixation: After compound incubation, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[14][16]
-
Washing: Remove the TCA and wash the plates five times with 1% (vol/vol) acetic acid or water to remove unbound dye.[14] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[14]
-
Final Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[18]
-
Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15]
-
Absorbance Reading: Place the plate on a shaker for 10 minutes, then measure the optical density (OD) at 510 nm.[15][16]
-
Data Analysis: Calculate cell viability and determine GI50 values as described for the MTT assay.
Data Presentation: Summarizing Initial Findings
The results from the initial screening should be compiled into a clear, concise table to compare the potency of different derivatives across the cell line panel.
| Compound ID | Scaffold | R1 Group | GI50 (µM) vs. MCF-7 | GI50 (µM) vs. HCT-116 | GI50 (µM) vs. K562 |
| IM-001 | Imidazo[4,5-b]pyridine | -H | 15.2 | 12.8 | 25.1 |
| IM-002 | Imidazo[4,5-b]pyridine | -Cl | 1.8 | 2.5 | 5.4 |
| IM-003 | Imidazo[4,5-b]pyridine | -OCH3 | 0.95 | 1.1 | 2.3 |
| Etoposide | (Reference Drug) | N/A | 1.2 | 0.9 | 0.5 |
Table 1: Example data summary for initial cytotoxicity screening.
Part 2: Uncovering the Antiproliferative Mechanism
Once a compound demonstrates promising potency (e.g., GI50 in the low micromolar or nanomolar range), the next crucial step is to understand how it inhibits cell proliferation. Does it kill the cells outright (cytotoxicity), or does it simply stop them from dividing (cytostasis)? Does it affect long-term survival? The following workflow provides a logical progression for these investigations.
A logical workflow for characterizing antiproliferative compounds.
Colony Formation Assay: Assessing Long-Term Reproductive Viability
This assay is the gold standard for determining a cell's ability to undergo the multiple divisions necessary to form a colony (defined as a cluster of at least 50 cells).[19][20] It provides a more stringent measure of long-term cell survival and reproductive death than short-term viability assays.[20][21]
Protocol: Colony Formation (Clonogenic) Assay
-
Cell Seeding: Prepare a single-cell suspension. Seed a low, empirically determined number of cells (e.g., 200-1000 cells) into 6-well plates to ensure individual colonies can form without overlapping.[21]
-
Treatment: Allow cells to adhere for 24 hours, then treat with the imidazo[4,5-b]pyridine compound at concentrations around its GI50 value (e.g., 0.5x, 1x, 2x GI50) for 24 hours.
-
Recovery: After 24 hours, remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 1-3 weeks, replacing the medium every 3-4 days, until visible colonies form in the control wells.[19]
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with 100% methanol for 15 minutes. Stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: Gently wash away excess stain with water and allow the plates to dry. Count the number of colonies (≥50 cells) in each well. The plating efficiency and surviving fraction can then be calculated.
Cell Cycle Analysis: Pinpointing Proliferative Arrest
Many anticancer agents exert their effects by causing cells to arrest at specific checkpoints in the cell cycle, preventing them from progressing to mitosis. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of a cell population across the G0/G1, S, and G2/M phases based on DNA content.[22]
Protocol: Cell Cycle Analysis via PI Staining
-
Cell Culture and Treatment: Plate 1-2 x 10^6 cells in 6-well plates. After 24 hours, treat with the test compound at 1x and 2x GI50 concentrations for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[23][24] Fix overnight or for at least 2 hours at -20°C.[23][24]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[24] Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. Use appropriate software to model the cell cycle phases and quantify the percentage of cells in G0/G1, S, and G2/M.[25]
Apoptosis Assay: Detecting Programmed Cell Death
A key desired outcome for an anticancer agent is the induction of apoptosis. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[26][27] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[26][27] Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation of healthy, early apoptotic, and late apoptotic/necrotic cells.[28]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Treat cells as described for the cell cycle analysis protocol.
-
Harvesting: Collect all cells, including those in the supernatant, as apoptotic cells may detach. Wash once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[26]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[29]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Part 3: Validating Molecular Targets
The structural similarity of imidazo[4,5-b]pyridines to purines suggests they function as ATP-competitive inhibitors of protein kinases.[3] A common mechanism of action involves the inhibition of pro-survival signaling pathways like the PI3K/Akt/mTOR cascade.[6][7][8] Western blotting is the essential final step to confirm that the observed antiproliferative effects correlate with the modulation of specific protein targets.
The PI3K/Akt/mTOR pathway, a common target for imidazo[4,5-b]pyridines.
Protocol Outline: Western Blotting for Target Modulation
-
Cell Lysis and Protein Quantification: Treat cells with the test compound for a shorter duration (e.g., 6-24 hours) to capture signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Key Proteins to Probe:
-
PI3K/Akt/mTOR Pathway: p-Akt (Ser473), Total Akt, p-mTOR (Ser2448), Total mTOR. A decrease in the phosphorylated form indicates pathway inhibition.
-
Aurora Kinase Inhibition: p-Histone H3 (Ser10). A decrease indicates inhibition of Aurora B kinase.[4]
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP. An increase confirms apoptotic pathway activation.
-
Cell Cycle: p21, Cyclin B1. Changes can confirm the mechanism of cell cycle arrest.[30]
-
Loading Control: β-actin or GAPDH to ensure equal protein loading.
-
Conclusion and Future Perspectives
This application note details a systematic, multi-tiered approach to characterize the antiproliferative activity of novel imidazo[4,5-b]pyridine derivatives. By integrating initial viability screening with mechanistic assays for long-term survival, cell cycle progression, and apoptosis, researchers can build a comprehensive profile of a compound's cellular effects. Subsequent validation of molecular targets via western blotting provides the crucial link between chemical structure and biological function. Compounds that demonstrate potent and selective activity through these in vitro assays become strong candidates for further preclinical development, including in vivo xenograft models, pharmacokinetic studies, and broader kinase selectivity profiling.
References
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Retrieved from [Link]
-
East Carolina University. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Retrieved from [Link]
-
Wang, T., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Retrieved from [Link]
-
Gucki, M. A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 421. Retrieved from [Link]
-
Faisal, A., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(13), 4859-4873. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. Retrieved from [Link]
-
El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 436-448. Retrieved from [Link]
-
PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130497. Retrieved from [Link]
-
Bio-protocol. (2025). Clonogenic Assay. Retrieved from [Link]
-
PMC. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]
-
PubMed. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
-
Sedić, M., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(10), 2469. Retrieved from [Link]
-
Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]
-
Sedić, M., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 23(12), 3326. Retrieved from [Link]
-
Zhu, J., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322. Retrieved from [Link]
-
Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]
-
PMC. (2014). The Soft Agar Colony Formation Assay. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
-
ACS Publications. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Imidazo[4,5-b]pyridine and Triaza-benzo[c]fluorene Derivatives: Synthesis, Antiproliferative Activity and DNA Binding Studies. Retrieved from [Link]
-
Agilent. (n.d.). Automated Colony Formation Assay. Retrieved from [Link]
-
ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
-
Asian Pacific Journal of Cancer Prevention. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
-
PubMed. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Retrieved from [Link]
-
PubMed. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. content.abcam.com [content.abcam.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 21. Cancer Research - TekTalk Newsletter [agilent.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Flow Cytometry Protocol [sigmaaldrich.com]
- 26. docs.abcam.com [docs.abcam.com]
- 27. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for Suzuki Coupling with Imidazo[4,5-b]pyridine Derivatives
Introduction: The Strategic Importance of Imidazo[4,5-b]pyridines and the Suzuki Coupling
The imidazo[4,5-b]pyridine scaffold, a structural isomer of purine, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][3][4] The functionalization of this core is crucial for modulating pharmacological activity, and among the most powerful tools for creating carbon-carbon bonds in this context is the Suzuki-Miyaura cross-coupling reaction.[1][5]
The Suzuki coupling offers numerous advantages, such as mild reaction conditions, tolerance of a broad range of functional groups, and the use of commercially available and relatively non-toxic boronic acids.[1][5][6] This makes it an indispensable method for the synthesis of diverse libraries of substituted imidazo[4,5-b]pyridines for drug development programs.[1][7]
This guide provides a comprehensive overview of the key principles, a detailed experimental protocol, and troubleshooting strategies for successfully performing Suzuki coupling reactions with imidazo[4,5-b]pyridine derivatives.
The Catalytic Cycle: Understanding the "Why" Behind the Protocol
The Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] A fundamental understanding of this cycle is critical for rational optimization and troubleshooting.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-X) of the imidazo[4,5-b]pyridine derivative. The reactivity for this step generally follows the order I > Br > Cl.[9] For less reactive chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate this step.[10][11]
-
Transmetalation: This is often the rate-determining step. The base activates the boronic acid, forming a more nucleophilic borate species, which then transfers its organic group (R²) to the palladium center, displacing the halide.[6][8][12] The choice of base and solvent is critical here to ensure efficient formation of the borate and its transfer to the palladium complex.[13]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]
The nitrogen atoms within the imidazo[4,5-b]pyridine core can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[14][15][16] This is a key challenge when working with nitrogen-rich heterocycles and influences the choice of catalyst and ligands.[14][17][18] Bulky, electron-rich phosphine ligands can shield the palladium center, mitigating this inhibitory effect.[14]
Optimized Protocol: Suzuki Coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine
This protocol details a well-optimized procedure for the Suzuki coupling of a model substrate, 6-bromo-2-phenylimidazo[4,5-b]pyridine, with 4-methoxyphenylboronic acid. The conditions can be adapted for other derivatives with careful optimization.
Reagents and Equipment
| Reagent/Equipment | Purpose | Notes |
| 6-bromo-2-phenylimidazo[4,5-b]pyridine | Starting Material (Aryl Halide) | Ensure high purity. |
| 4-methoxyphenylboronic acid | Coupling Partner | Use 1.2-1.5 equivalents. Boronic acids can degrade; use fresh or properly stored material.[19] |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | A common and effective catalyst for this transformation.[1] Other catalysts like Pd(OAc)₂ with ligands (e.g., XPhos, SPhos) can also be screened.[14] |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, finely powdered. 2-3 equivalents are typically used. Other bases like K₃PO₄ or CsF can be effective, especially in minimizing side reactions.[19][20] |
| Toluene/Ethanol (4:1) or Dioxane/Water (4:1) | Solvent System | Degas thoroughly before use to prevent catalyst oxidation.[14] The choice of solvent can significantly impact yield.[1][21] |
| Microwave Synthesis Vial or Schlenk Tube | Reaction Vessel | Microwave irradiation can drastically reduce reaction times.[1][22] Conventional heating under an inert atmosphere is also effective. |
| Inert Gas (Argon or Nitrogen) | Atmosphere | Crucial for preventing oxidation and deactivation of the Pd(0) catalyst.[14] |
| TLC or LC-MS | Reaction Monitoring | To track the consumption of starting material. |
| Ethyl Acetate, Water, Brine | Workup Reagents | For extraction and washing. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying Agent | To remove residual water from the organic phase. |
| Silica Gel | Stationary Phase for Chromatography | For purification of the final product. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a microwave synthesis vial, add 6-bromo-2-phenylimidazo[4,5-b]pyridine (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This step is critical to remove oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[14]
-
-
Solvent Addition:
-
Add the degassed solvent mixture (e.g., 4 mL Toluene and 1 mL Ethanol) via syringe.[1]
-
-
Reaction:
-
Microwave Method: Heat the reaction mixture in a microwave reactor to 120-150°C for 15-30 minutes.[1]
-
Conventional Heating: Heat the reaction mixture in an oil bath at 80-110°C.[23] Reaction times are typically longer, ranging from 4 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 6-(4-methoxyphenyl)-2-phenylimidazo[4,5-b]pyridine.
-
Troubleshooting Common Issues
Even with an optimized protocol, challenges can arise. The following workflow provides a logical approach to troubleshooting common problems encountered during the Suzuki coupling of imidazo[4,5-b]pyridines.
Figure 2: A logical workflow for troubleshooting low yields.
Common Problems and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source is active and that the reaction was properly degassed to prevent oxidation to inactive Pd(II) species.[14] Using a pre-catalyst can sometimes be beneficial.[14][17]
-
Reagent Quality: Boronic acids can degrade upon storage, leading to protodeboronation.[14] Use fresh or purified reagents. The purity of the aryl halide is also critical.[19]
-
Insufficient Temperature: Some couplings, especially with aryl chlorides, require higher temperatures to overcome the energy barrier for oxidative addition.[11][19]
-
-
Formation of Dehalogenated Byproduct:
-
Formation of Homocoupled Byproduct (Biaryl of Boronic Acid):
-
Protodeboronation (Loss of Boronic Acid):
-
The C-B bond of the boronic acid is cleaved and replaced with a hydrogen, especially with unstable heteroaryl boronic acids or at elevated temperatures.[14][17]
-
Solution: Use milder conditions (lower temperature, shorter reaction time).[17] Using more stable boronate esters (e.g., pinacol esters) or running the reaction under anhydrous conditions can also suppress this side reaction.[14]
-
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the functionalization of imidazo[4,5-b]pyridine derivatives. Success hinges on a solid understanding of the reaction mechanism and careful optimization of key parameters, including the choice of catalyst, base, and solvent. By following the detailed protocols and applying the troubleshooting strategies outlined in this guide, researchers can effectively navigate the challenges associated with this transformation and accelerate the discovery of novel, biologically active molecules.
References
- Oldridge, L., & Tredwell, M. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society - ACS Publications.
- Benci, K., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules.
- (2024, October 05). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PMC.
- BenchChem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- (2018, May 01). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI.
- Fu, G. C., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition.
- (2015, December 22). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate.
- (2013, August 02). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
- Molnár, J. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
- Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- (2013, August 02). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- (2006, July 15). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal.
- (2022, February 20). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... ResearchGate.
- (2014, May 01). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
- (2017, March 04). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.
- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
- (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
- (n.d.). Suzuki reaction. Wikipedia.
- (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
- (2021, July 09). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- (n.d.). Practical Guide to Suzuki-Miyaura Cross-Coupling. Yoneda Labs.
- Shelke, R. N., et al. (n.d.). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry.
Sources
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 3. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. benchchem.com [benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Imidazo[4,5-b]Pyridine Derivatives in Cancer Cell Line Research
A Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a heterocyclic ring system structurally similar to naturally occurring purines, has emerged as a privileged motif in medicinal chemistry due to its diverse biological activities.[1][2] This guide provides a comprehensive overview of the application of imidazo[4,5-b]pyridine derivatives, with a representative focus on compounds like 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, in the context of cancer cell line research. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into data interpretation for researchers investigating the therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Potential of Imidazo[4,5-b]Pyridine Derivatives
Imidazo[4,5-b]pyridine derivatives have garnered significant attention for their potential as anticancer agents.[3][4] Their structural resemblance to purines allows them to interact with a variety of biological targets crucial for cancer cell proliferation and survival.[1][2] Research has demonstrated that derivatives of this scaffold can exhibit potent cytotoxic and antiproliferative effects against a range of cancer cell lines, including those of the breast (MCF-7), colon (HCT116), and lung (A549).[1][3][5]
The anticancer activity of these compounds is often attributed to their ability to modulate key cellular pathways. Several studies have identified specific molecular targets, including:
-
Cyclin-Dependent Kinase 9 (CDK9): Inhibition of CDK9 by certain imidazo[4,5-b]pyridine derivatives can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[3][4]
-
mTOR (mammalian Target of Rapamycin): Some derivatives have been shown to be selective inhibitors of mTOR, a crucial regulator of cell growth and proliferation.[6]
-
DNA/RNA Intercalation: The planar structure of the tetracyclic imidazo[4,5-b]pyridine core allows some derivatives to intercalate into DNA and RNA, disrupting replication and transcription processes.[1]
-
Aurora Kinases: These enzymes are essential for proper mitosis, and their inhibition by imidazo[4,5-b]pyridine derivatives can lead to mitotic arrest and cell death.[2]
Given the diverse mechanisms of action, a systematic approach to evaluating these compounds in cancer cell lines is essential. The following sections provide detailed protocols for key in vitro assays.
Experimental Protocols
The following protocols are designed to be a starting point for researchers. Optimization of cell seeding densities, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions.
Proper handling and preparation of the test compound are critical for reproducible results.
Materials:
-
3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (or other imidazo[4,5-b]pyridine derivative)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh a precise amount of the compound.
-
Dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[7]
-
96-well clear flat-bottom cell culture plates
-
3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include vehicle control (medium with the same concentration of DMSO) and no-treatment control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[8]
-
Incubate the cells in the dark for 15 minutes at room temperature.[8]
-
Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.[8]
Western blotting is used to detect and quantify specific proteins to elucidate the compound's mechanism of action (e.g., assessing levels of CDK9, p53, or cleaved caspases).
Materials:
-
Cancer cell line
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK9, anti-Mcl-1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. Quantify the band intensities relative to a loading control like β-actin.
Data Presentation and Interpretation
| Compound Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivative I | MCF-7 | MTT | 0.63 - 1.32 | [3] |
| Imidazo[4,5-b]pyridine Derivative II | HCT116 | MTT | 0.3 - 0.9 | [1] |
| Imidazo[4,5-b]pyridine Derivative III | K562 | Cytotoxicity | Moderate | [9] |
| Imidazo[4,5-b]pyridine Derivative IV | A549 | Cytotoxicity | 50.56 | [5] |
| Imidazo[4,5-b]pyridine Derivative V | HepG2 | Cytotoxicity | 51.52 | [5] |
Note: The IC50 values presented are representative of various imidazo[4,5-b]pyridine derivatives and may not be specific to 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid.
Visualizing Workflows and Pathways
Caption: General experimental workflow for evaluating imidazo[4,5-b]pyridine derivatives in cancer cell lines.
Caption: A potential signaling pathway for CDK9-inhibiting imidazo[4,5-b]pyridine derivatives.
Conclusion
The imidazo[4,5-b]pyridine scaffold represents a versatile platform for the development of novel anticancer agents. The protocols and information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of derivatives such as 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid. A thorough investigation of their effects on cell viability, apoptosis, and relevant signaling pathways in a panel of cancer cell lines is crucial for advancing these promising compounds through the drug discovery pipeline.
References
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. Available from: [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available from: [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available from: [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available from: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available from: [Link]
-
Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. Available from: [Link]
-
Protocols for Cancer-related cell lines. Horizon Discovery. Available from: [Link]
-
NCI-60 Screening Methodology. National Cancer Institute. Available from: [Link]
-
Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. Available from: [Link]
-
3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid. NextSDS. Available from: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available from: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available from: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. Available from: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available from: [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B. Available from: [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available from: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Regioselective N-Substitution in Imidazo[4,5-b]pyridines
Welcome to the technical support center for the synthesis of N-substituted imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselectivity in their synthetic routes. The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, but its successful functionalization, particularly N-substitution, is often hampered by challenges in controlling which nitrogen atom is modified. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered in the lab.
The Core Challenge: Understanding Regioisomerism in Imidazo[4,5-b]pyridines
The primary hurdle in the N-substitution of imidazo[4,5-b]pyridines lies in the presence of multiple reactive nitrogen atoms. The scaffold contains three potential sites for alkylation or arylation: N1 and N3 within the imidazole ring, and N4 on the pyridine ring.[1] The tautomeric nature of the N-H proton on the imidazole ring further complicates this, allowing for substitution at either the N1 or N3 position.[2][3] The relative reactivity of these sites is influenced by a delicate interplay of electronic and steric factors, often leading to a mixture of regioisomers that can be difficult to separate and characterize.[1][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that are frequently encountered during the synthesis of N-substituted imidazo[4,5-b]pyridines.
Issue 1: Poor or No Yield of the Desired N-Substituted Product
Question: I am attempting an N-alkylation of my imidazo[4,5-b]pyridine, but I'm observing very low conversion to the product. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield is a common frustration. Several factors could be at play, and a systematic approach to troubleshooting is key.
Possible Causes & Suggested Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Ineffective Base or Solvent: The chosen base may not be strong enough to deprotonate the imidazole nitrogen, or the solvent may be inappropriate for the reaction.
-
Solution: If using a mild base like potassium carbonate (K₂CO₃) is proving ineffective, consider a stronger base such as sodium hydride (NaH).[1][2] However, be aware that stronger bases can also alter the regioselectivity.[1] Ensure your solvent is anhydrous and of high purity, as trace amounts of water can quench the base and hinder the reaction.[1]
-
-
Degradation of Starting Material or Product: Imidazo[4,5-b]pyridines can be sensitive to air and moisture, especially at elevated temperatures.
Issue 2: Formation of an Inseparable Mixture of Regioisomers
Question: My N-alkylation is producing a mixture of N1, N3, and sometimes N4 substituted isomers that are proving impossible to separate by standard column chromatography. How can I improve the regioselectivity of the reaction?
Answer: This is the most significant challenge in this area of synthesis. Achieving high regioselectivity often requires careful optimization of reaction conditions.
Factors Influencing Regioselectivity and Strategies for Control:
| Factor | Influence on Regioselectivity | Troubleshooting Strategy |
| Base | The strength and steric bulk of the base can influence which nitrogen is deprotonated. Bulky bases may favor deprotonation at the less sterically hindered nitrogen.[1] | Screen a variety of bases, from milder options like K₂CO₃ to stronger, bulkier bases like potassium tert-butoxide. |
| Solvent | Solvent polarity can affect the reactivity of the different nitrogen atoms. Nonpolar solvents may favor alkylation at the N3 position under basic conditions.[2] | Experiment with a range of solvents with varying polarities, such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane.[2] |
| Alkylating Agent | The size and nature of the electrophile play a crucial role. Sterically demanding alkylating agents will preferentially react at the less hindered nitrogen atom.[1][5] | If possible, modify the alkylating agent. For instance, using a bulkier alkyl halide may improve selectivity. |
| Temperature | Reaction temperature can influence the kinetic versus thermodynamic product distribution. | Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable isomer.[1] |
| Protecting Groups | A protecting group strategy can be employed to block the more reactive nitrogen, directing substitution to the desired site.[6][7] | For C2-functionalization, for example, an N3-MEM protecting group has been shown to facilitate direct C-H arylation.[6][7][8] |
If separation of isomers remains a challenge, consider advanced purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1]
Issue 3: Difficulty in Confirming the Structure of Regioisomers
Question: I have isolated what I believe to be different regioisomers, but I am struggling to definitively assign their structures using ¹H and ¹³C NMR alone. What characterization techniques are most effective?
Answer: Unambiguous structural elucidation is critical when dealing with regioisomers. While 1D NMR is a good starting point, 2D NMR techniques are often essential for definitive assignment.
Recommended Spectroscopic Techniques:
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is invaluable for determining the spatial proximity of protons. For N-substituted imidazo[4,5-b]pyridines, NOESY can reveal correlations between the protons of the alkyl/aryl substituent and the protons on the pyridine ring, allowing for clear differentiation between N1, N3, and N4 isomers.[1][4][9]
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This can help to establish the connectivity between the substituent and the heterocyclic core, confirming the site of substitution.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to the imidazo[4,5-b]pyridine scaffold?
A1: The most prevalent method involves the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes.[4][10][11] This reaction is typically carried out under acidic conditions or at elevated temperatures.[4] Another approach is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in situ cyclization.[12][13]
Q2: Are there any common side reactions to be aware of during the synthesis of the imidazo[4,5-b]pyridine core?
A2: Yes, one common side reaction is the formation of N-oxides, particularly when using oxidative conditions.[2] The pyridine nitrogen is susceptible to oxidation. To prevent this, it is advisable to use mild oxidizing agents and control the reaction conditions carefully, such as performing the reaction under an inert atmosphere.[2] If an N-oxide does form, it can often be reduced back to the desired product.[2]
Q3: Can I achieve regioselective C-H functionalization on the imidazo[4,5-b]pyridine ring?
A3: Yes, regioselective C-H functionalization is possible. For instance, direct C2-arylation of N3-MEM-protected imidazo[4,5-b]pyridines has been successfully demonstrated using palladium/copper catalysis.[6][7][8] This highlights the importance of protecting group strategies in directing reactivity to a specific position on the heterocyclic core.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of the Imidazo[4,5-b]pyridine Scaffold
This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with a substituted benzaldehyde.
-
To a solution of 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as nitrobenzene or acetic acid, add the appropriately substituted benzaldehyde (1.0–1.2 equivalents).[4][10]
-
Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If nitrobenzene is used as the solvent, the product may precipitate upon cooling and can be collected by filtration. Washing with a solvent like ethyl acetate can help remove residual nitrobenzene and unreacted starting materials.[10]
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: General Procedure for N-Alkylation of Imidazo[4,5-b]pyridines
This protocol provides a starting point for the N-alkylation of an existing imidazo[4,5-b]pyridine core.
-
To a suspension of the imidazo[4,5-b]pyridine (1.0 equivalent) in an anhydrous solvent such as DMF, add a base (e.g., anhydrous K₂CO₃, 2.0 equivalents).[1]
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes.
-
Add the alkylating agent (1.1 equivalents) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[1]
-
Upon completion, pour the reaction mixture into cold deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the regioisomers.
Visualizations
Decision-Making Workflow for Troubleshooting N-Alkylation
Caption: A flowchart for troubleshooting common issues in N-alkylation.
Factors Influencing Regioselectivity
Caption: Factors governing the outcome of N-substitution reactions.
References
-
Oluwafemi, K. A. et al. Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkivoc 2023 (vii) 202312124. Available from: [Link]
-
MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules 2017, 22(3), 399. Available from: [Link]
-
ResearchGate. Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. Available from: [Link]
-
Macdonald, J. et al. Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry 2013, 11(14), 2335-47. Available from: [Link]
-
Macdonald, J. et al. Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry 2013, 11(14), 2335-47. Available from: [Link]
-
Fox, B. A. & Threlfall, T. L. 2,3-Diaminopyridine. Organic Syntheses Procedure. Available from: [Link]
-
RSC Blogs. HOT-Regioselective C2-arylation of imidazo[4,5-b]pyridines. Available from: [Link]
-
ResearchGate. New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones. Available from: [Link]
-
ResearchGate. Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][1][4] diazepinols. Available from: [Link]
-
R Discovery. Synthesis and Cytotoxicity of Some Imidazo[4,5‐ b ]pyridine Derivatives and Their Regioselective N ‐Alkylation. ChemistrySelect 2021, 6. Available from: [Link]
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available from: [Link]
-
ACS Publications. Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Organic Letters 2012, 14(17), 4482-4485. Available from: [Link]
-
PMC. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules 2017, 22(3), 399. Available from: [Link]
- Google Patents. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
-
PMC. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules 2020, 25(21), 5199. Available from: [Link]
-
ACS Publications. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters 2012, 14(7), 1760-1763. Available from: [Link]
-
ResearchGate. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Available from: [Link]
-
University of Otago. N-Alkylation of imidazoles. Available from: [Link]
-
International Journal of Psychosocial Rehabilitation. Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. Available from: [Link]
-
ResearchGate. Synthesis of substituted imidazo[4, 5-b]pyridines via copper(I)-catalyzed regioselective C–H amination of N-pyridyl imines using azidotrimethylsilane and TBHP. Available from: [Link]
-
Semantic Scholar. Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Available from: [Link]
-
ResearchGate. Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. Available from: [Link]
-
International Journal of Psychosocial Rehabilitation. View of Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR". Available from: [Link]
-
PubMed. Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry 2013, 11(22), 3647-50. Available from: [Link]
-
Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Available from: [Link]
-
European Journal of Chemistry. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Regioselective C2-arylation of imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. arkat-usa.org [arkat-usa.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
Technical Support Center: Purification of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS 1557814-92-2). As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the challenges you may encounter during the purification of this heterocyclic compound. This guide is structured to offer not just protocols, but the scientific reasoning behind them, ensuring a deeper understanding and more effective problem-solving in your laboratory.
Understanding the Molecule: Physicochemical Properties
Before delving into purification techniques, it is crucial to understand the physicochemical properties of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties based on its structure and data from related imidazopyridine carboxylic acids.
Structure:
-
Polarity: The presence of the carboxylic acid group, the pyridine, and the imidazole rings makes this a polar molecule.
-
Solubility: The compound is expected to be soluble in polar organic solvents and have some solubility in water, particularly at pH values where it is deprotonated (basic conditions). Its methyl ester, Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate, is described as having moderate solubility in polar organic solvents[1].
Frequently Asked Questions (FAQs)
Here are some common questions encountered during the purification of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid:
Q1: My crude product is a dark, oily residue. What is the best first step for purification?
A1: An oily or deeply colored crude product often indicates the presence of polymeric impurities or residual high-boiling solvents. A good first step is to attempt to precipitate the desired compound by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can often solidify the product and remove some of the non-polar impurities. If this fails, an acid-base extraction is a powerful initial cleanup step.
Q2: I am struggling to find a suitable single solvent for recrystallization. What should I do?
A2: It is common for compounds like this to be either too soluble or poorly soluble in common single solvents. A mixed-solvent system is often the solution. A good starting point is a polar solvent in which the compound is soluble when hot (e.g., ethanol, methanol, or isopropanol) and a non-polar solvent in which it is insoluble (e.g., water, hexane, or ethyl acetate).
Q3: My compound streaks badly on the silica gel TLC plate. How can I get a clean separation by column chromatography?
A3: Streaking on silica gel is a common issue with basic compounds due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier to your eluent: A small amount of triethylamine (0.1-1%) or pyridine in your mobile phase can neutralize the acidic sites on the silica gel, leading to better peak shapes.
-
Use a different stationary phase: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.
-
Employ reversed-phase chromatography: If the compound has sufficient non-polar character, reversed-phase chromatography (C18 silica) can be effective.
Q4: What are the likely impurities I should be looking for?
A4: The impurities will largely depend on the synthetic route. A common synthesis for imidazo[4,5-b]pyridines involves the condensation of a 2,3-diaminopyridine derivative with a carboxylic acid or its equivalent[2]. Therefore, potential impurities include:
-
Unreacted starting materials (e.g., the corresponding diaminopyridine).
-
Regioisomers formed during the cyclization or methylation step.
-
Byproducts from side reactions, such as over-alkylation or decomposition products.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is highly supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble. Ensure a slow cooling rate. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or the compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. Consider a different solvent system. |
| Low recovery of purified crystals | Too much solvent was used. Premature crystallization occurred during hot filtration. The compound is more soluble in the cold solvent than anticipated. | Use the minimum amount of hot solvent. Pre-heat the filtration apparatus. Cool the filtrate in an ice bath to maximize precipitation. |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Note that charcoal can adsorb the desired product, so use it sparingly. |
Column Chromatography
Column chromatography is essential for separating the target compound from impurities with different polarities.
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system is not optimal. | Systematically vary the polarity of the eluent. For this polar compound, a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a less polar solvent (e.g., dichloromethane or hexane) is a good starting point. |
| Compound is stuck on the column | The eluent is not polar enough. The compound is strongly interacting with the stationary phase. | Gradually increase the polarity of the eluent. Add a basic modifier like triethylamine to the eluent to reduce interaction with silica gel. |
| Compound elutes too quickly with impurities | The eluent is too polar. | Start with a less polar solvent system and gradually increase the polarity (gradient elution). |
| Tailing peaks | Strong interaction between the basic nitrogen atoms and the acidic silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. Use neutral or basic alumina as the stationary phase. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed-Solvent System)
This protocol provides a general guideline. The optimal solvent system should be determined through small-scale solubility tests.
-
Solvent Selection:
-
In a small test tube, dissolve a few milligrams of the crude 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or isopropanol).
-
To the hot solution, add a non-polar solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
Add a drop or two of the hot polar solvent to redissolve the precipitate and obtain a clear solution. This is your ideal mixed-solvent ratio at the boiling point.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the hot polar solvent in an Erlenmeyer flask.
-
Slowly add the hot non-polar co-solvent until slight turbidity persists.
-
Add a few drops of the hot polar solvent to clarify the solution.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the target compound from impurities of different polarities.
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. A good starting point for this polar compound is a mixture of dichloromethane/methanol or ethyl acetate/hexane. Aim for an Rf value of 0.2-0.4 for the target compound.
-
To visualize the spots, use a UV lamp (254 nm).
-
-
Column Preparation:
-
Pack a flash chromatography column with silica gel using the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for better resolution, use a "dry loading" technique: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity) may be necessary for complex mixtures.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid.
-
Visualization of Purification Workflow
Recrystallization Workflow
Sources
Technical Support Center: Overcoming Imidazo[4,5-b]pyridine Solubility Challenges in Assays
Welcome to the Assay Troubleshooting & Support Center. As a Senior Application Scientist, I frequently consult on the biochemical and cellular evaluation of imidazo[4,5-b]pyridine derivatives. This chemotype is a highly privileged scaffold in drug discovery, particularly in the development of kinase inhibitors (e.g., Aurora and FLT3 kinases) 1.
However, the planar, rigid aromatic core combined with the strong hydrogen-bond donating capacity of the imidazole NH (pKa ~11.0) drives intense intermolecular crystal packing 1. Consequently, the aqueous solubility of these compounds is notoriously poor—often measuring below 0.01 mg/mL 1. This leads to severe assay artifacts, including false negatives due to precipitation and false positives due to colloidal aggregation 2.
This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to ensure your assay data remains robust and reproducible.
Part 1: Mechanistic & Diagnostic Workflows
Before altering your assay conditions, you must diagnose how the insolubility is manifesting. Imidazo[4,5-b]pyridines typically fail in assays via two distinct physical pathways: macroscopic precipitation or microscopic colloidal aggregation.
Mechanism of imidazo[4,5-b]pyridine aggregation leading to assay interference.
Diagnostic workflow for resolving imidazo[4,5-b]pyridine solubility issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why do my dose-response curves look flat, extremely steep, or bell-shaped in homogeneous proximity assays (e.g., AlphaScreen, TR-FRET)? Cause: When imidazo[4,5-b]pyridines exceed their kinetic solubility limit, they form colloidal aggregates. These aggregates act as "sinks" that non-specifically sequester the target protein, or they cause severe light scattering that diffracts the emission signal 3. This breaks the foundational logic of the assay, leading to erratic, non-sigmoidal curves. Solution: Introduce a non-ionic detergent (like Tween-20) below its critical micelle concentration (CMC) to disrupt colloidal formation. Additionally, verify interference by running a counter-screen using Omnibeads or a similar control to check for singlet oxygen quenching or light scattering 3.
Q2: I observe immediate precipitation when transferring my compound from a 10 mM DMSO stock to the assay buffer. How do I prevent this? Cause: Performing serial dilutions directly in aqueous media exposes the compound to transient, localized high concentrations at the solvent interface. This triggers immediate nucleation . Once an imidazo[4,5-b]pyridine precipitates, it rarely redissolves, resulting in an unknown true concentration and underestimated biological activity . Solution: Always perform your serial dilutions in 100% anhydrous DMSO. Transfer the compound to the aqueous assay buffer as the absolute final step (see Protocol 2 below).
Q3: How can I maintain solubility in cell-based assays where high DMSO concentrations are toxic? Cause: Most cell lines only tolerate a maximum DMSO concentration of 0.1% to 0.5% before exhibiting cytotoxicity 4. At these restricted solvent levels, hydrophobic imidazo[4,5-b]pyridines rapidly crash out of the culture media. Solution: Utilize biologically compatible carrier molecules. Adding 0.1% Bovine Serum Albumin (BSA) acts as a hydrophobic sink, binding greasy compounds and keeping them bioavailable in solution 5. Alternatively, formulating the compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) can dramatically enhance aqueous solubility without disrupting cellular membranes.
Part 3: Quantitative Data – Solubilization Additives Matrix
When modifying your assay buffer, you must balance compound solubilization against the risk of denaturing your target protein or lysing your cells. Below is a synthesized matrix of validated additives 4, 5, 3.
| Additive | Classification | Max Tolerated Concentration | CMC (Critical Micelle Conc.) | Mechanism / Application Notes |
| Tween-20 | Non-ionic Detergent | Up to 1.0% (v/v) | ~0.006% | Prevents colloidal aggregation. Highly tolerated in AlphaScreen and kinase biochemical assays. |
| Triton X-100 | Non-ionic Detergent | Up to 1.0% (v/v) | ~0.015% | Solubilizes hydrophobic cores. Avoid in cell-based assays as it will lyse membranes. |
| CHAPS | Zwitterionic Detergent | < 0.1% (v/v) | ~0.5% | Mild solubilizer. Strict concentration limits must be observed to avoid assay interference. |
| SDS | Anionic Detergent | Avoid (< 0.05%) | ~0.2% | Strongly denatures target proteins; causes severe assay quenching and false negatives. |
| BSA | Carrier Protein | 0.1% - 1.0% (w/v) | N/A | Acts as a hydrophobic sink for greasy compounds. Ideal for cell culture media. |
| DMSO | Co-solvent | < 1.0% (Biochemical)≤ 0.5% (Cells) | N/A | Primary stock solvent. Determine the maximum tolerated concentration for your specific cell line via an MTT viability assay. |
Part 4: Validated Experimental Methodologies
Protocol 1: High-Throughput Kinetic Solubility Assessment via Nephelometry
To prevent downstream assay failures, evaluate the kinetic solubility of your imidazo[4,5-b]pyridine library under exact assay conditions before screening 3.
-
Stock Preparation : Prepare a 10 mM stock of the compound in 100% anhydrous, inert-gas purged DMSO.
-
Buffer Dispensing : Dispense 196 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4) into a clear-bottom 96-well plate.
-
Compound Addition : Add 4 µL of the DMSO stock directly to the buffer to achieve a final concentration of 200 µM (2% DMSO). Mix gently by pipetting.
-
Equilibration : Incubate the plate at room temperature for 1 to 2 hours to allow for equilibrium and potential nucleation.
-
Measurement : Read the plate using a nephelometer or a standard microplate reader set to measure absorbance at 620 nm.
-
Self-Validation Check : Compare the absorbance of the compound wells to a vehicle control (2% DMSO in buffer). A statistically significant increase in absorbance (light scattering) confirms precipitation. If precipitation occurs, proceed to Protocol 2.
Protocol 2: Optimized Compound Dispensing for Biochemical Assays
To prevent the nucleation caused by serial dilution in aqueous buffers, use this optimized workflow 2.
-
DMSO Serial Dilution : Perform a 10-point, 3-fold serial dilution of the imidazo[4,5-b]pyridine compound in a 100% DMSO source plate.
-
Buffer Formulation : Formulate the target assay buffer with a validated non-ionic surfactant (e.g., 0.01% Tween-20) to maintain compound solubility without denaturing the target protein 3.
-
Acoustic Transfer : Utilize an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes of the DMSO serial dilutions directly into the dry assay plate.
-
Aqueous Back-fill : Back-fill the wells with the formulated assay buffer to achieve the final assay volume, ensuring the final DMSO concentration remains constant (e.g., 1% v/v) across all wells.
-
Self-Validation Check : Analyze the resulting dose-response curve. A true sigmoidal curve with a Hill slope near 1.0 indicates the compound remained in solution. A steep Hill slope (>2.0) or a bell-shaped curve indicates aggregation or light scattering interference.
References
-
Title: Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: ACS Publications URL:[Link]
-
Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate (Di & Kerns, 2006) URL:[Link]
-
Title: Alternatives to DMSO? Acetonitrile in biology? Source: Reddit (r/Chempros) URL:[Link]
-
Title: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays Source: NCBI / NIH (Assay Guidance Manual) URL: [Link]
Sources
Technical Support Center: Optimizing Imidazo[4,5-b]pyridine Cyclization
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of purine bioisosteres. The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, but its synthesis is notoriously prone to regioselectivity issues, stalled intermediates, and oxidative degradation [1].
This guide is designed to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causalities behind common experimental failures and provide self-validating, field-proven protocols to ensure your cyclization workflows are robust and reproducible.
Mechanistic Pathways & Workflow Optimization
The traditional approach to building the imidazo[4,5-b]pyridine core involves the condensation of 2,3-diaminopyridines with carbonyl equivalents. However, owing to the unsymmetrical nature of the diamine, this often results in intractable regioisomer mixtures. Modern optimizations leverage transition-metal catalysis to dictate regiocontrol from the ground up [2].
Fig 1: Comparison of classical condensation vs. Pd-catalyzed regioselective synthesis pathways.
Troubleshooting FAQs: Causality & Solutions
Issue 1: Stalled Cyclization & Schiff Base Accumulation
Q: When reacting 2,3-diaminopyridine with benzaldehydes, my LC-MS shows a mass corresponding to the uncyclized Schiff base intermediate. Heating further only causes degradation. What is happening?
The Causality: The initial condensation of an aldehyde with a diamine forms an intermediate imidazoline (Schiff base). To achieve the fully aromatic imidazo[4,5-b]pyridine, an oxidative aromatization step is mandatory [3]. If you rely solely on ambient air without a catalyst, the oxidation kinetics are often slower than the thermal degradation rate of the intermediate. The Solution: You must introduce a dedicated, mild oxidant or alter the thermodynamic driving force.
-
Chemical Oxidation: Add p-benzoquinone (1.1 eq) or sodium metabisulfite (Na₂S₂O₅) to drive the aromatization.
-
Microwave (MW) Irradiation: MW heating in aqueous media drastically accelerates the kinetics, pushing the equilibrium forward before degradation occurs, often achieving >80% yield in under 30 minutes [1].
Issue 2: Regioisomer Mixtures (N1 vs. N3 vs. N4)
Q: Alkylation of my unsubstituted imidazo[4,5-b]pyridine core yields an inseparable 1:3:1 mixture of N1, N3, and N4 alkylated products. How can I selectively synthesize the N1-substituted isomer?
The Causality: The imidazo[4,5-b]pyridine scaffold contains multiple nucleophilic nitrogen atoms. The electron-withdrawing nature of the pyridine nitrogen reduces the nucleophilicity of the adjacent N1 position. Consequently, the N3 position is the thermodynamically favored site for electrophilic attack, making direct post-cyclization N1-alkylation inherently disfavored [3]. The Solution: Abandon post-cyclization alkylation. Instead, build the ring with the substituent already in place using a palladium-catalyzed tandem cross-coupling/cyclization. Starting from 2-chloro-3-aminopyridine, a Pd-catalyzed amidation followed by dehydrative cyclization provides exclusive access to the N1-substituted regioisomer [2].
Issue 3: Unwanted Pyridine N-Oxide Formation
Q: I am using oxidative conditions to force the cyclization, but my product mass is +16 Da higher than expected, and the pyridine protons are shifted downfield in the ¹H NMR. How do I fix this?
The Causality: The +16 Da mass shift and downfield NMR signals are classic hallmarks of pyridine N-oxide formation. The lone pair on the pyridine nitrogen in the imidazo[4,5-b]pyridine core is highly susceptible to electrophilic oxygen species, especially when using strong oxidants or prolonged exposure to air at high temperatures [3]. The Solution: Control the stoichiometry of your oxidants strictly. If the N-oxide has already formed, do not discard the batch; it can be salvaged via chemical deoxygenation.
Fig 2: Mechanism of N-oxide side-product formation and subsequent chemical remediation.
Quantitative Data: Reaction Condition Optimization
To aid in selecting the appropriate methodology for your specific target, consult the structural comparison table below. This synthesizes the expected outcomes based on the chosen reaction parameters.
| Methodology | Reagents & Catalyst | Temp / Time | Regiocontrol | Typical Yield | Best Use Case |
| Classical Condensation | Carboxylic acid, PPA or POCl₃ | 100–150 °C, 6–12 h | Poor (Mixtures) | 40–70% | Symmetrical C2-derivatives |
| Oxidative Condensation | Aldehyde, p-Benzoquinone | 80–100 °C, 4–8 h | Poor (Mixtures) | 50–85% | C2-Aryl library generation |
| Microwave-Assisted | Aldehyde/Acid, H₂O or EtOH | 120 °C (MW), 15–30 m | Poor (Mixtures) | 70–95% | Rapid screening, green chemistry |
| Pd-Catalyzed Amidation | 2-Chloro-3-aminopyridine, Amide, Pd/Xantphos | 110 °C, 4 h | Excellent (N1 specific) | 75–90% | Complex, regiopure API synthesis |
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Green Cyclocondensation (C2-Substitution)
Use this protocol when rapid generation of C2-substituted libraries is required and N-alkylation regiocontrol is not a factor.
-
Reaction Setup: In a 10 mL microwave-safe vial, suspend 2,3-diaminopyridine (1.0 mmol) and the substituted aryl aldehyde (1.0 mmol) in 3.0 mL of deionized water.
-
Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 120 °C for 20 minutes.
-
In-Process Control (IPC): Sample 10 µL, dilute in MeOH, and analyze via LC-MS. Self-Validation Check: The starting material peak (UV 254 nm) should be completely consumed. If the intermediate imidazoline mass is present, add 0.5 mmol of Na₂S₂O₅ and irradiate for an additional 10 minutes.
-
Workup: Cool the vial to room temperature. The product typically precipitates directly from the aqueous phase. Filter the solid, wash with cold water (2 × 5 mL), and dry under high vacuum.
Protocol B: Palladium-Catalyzed Regioselective Synthesis (N1/C2-Substitution)
Use this protocol to bypass regioisomer mixtures and achieve exclusive N1-substitution [2].
-
Catalyst Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (1 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 eq).
-
Reagent Addition: Add 2-chloro-3-aminopyridine (1.0 mmol) and the desired substituted amide (1.2 mmol).
-
Solvent & Heating: Inject a degassed binary solvent system of 1,4-dioxane and tert-amyl alcohol (1:1, 0.2 M). Causality Note: The tert-amyl alcohol is critical for suppressing unwanted hydrodehalogenation byproducts. Heat the mixture to 110 °C for 4 hours.
-
IPC: Monitor by TLC (EtOAc/Hexanes). Self-Validation Check: The disappearance of the 2-chloro-3-aminopyridine spot indicates successful amidation and in situ dehydrative cyclization.
-
Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, concentrate the filtrate, and purify via flash chromatography.
References
- Kale, et al. "Eco-friendly and facile synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine in aqueous medium by air oxidation." ResearchGate.
- Clark, D. A., et al. "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles." Organic Letters - ACS Publications.
- BenchChem Technical Support. "Common side reactions in the synthesis of imidazo[4,5-b]pyridines." Benchchem.
how to avoid formation of isomeric impurities in imidazo[4,5-b]pyridine synthesis
Welcome to the Technical Support Center for the synthesis of imidazo[4,5-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to minimize the formation of isomeric impurities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural resemblance to purines, leading to a wide range of biological activities.[1][2] However, the synthesis of these compounds is often complicated by the formation of regioisomers, which can be challenging to separate and characterize.[3][4] This guide will provide in-depth solutions to these common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of imidazo[4,5-b]pyridines, particularly concerning the formation of isomeric impurities.
Issue 1: My N-alkylation of a 1(3)H-imidazo[4,5-b]pyridine resulted in a mixture of N-1 and N-3 regioisomers. How can I control the regioselectivity?
Root Cause Analysis: The formation of both N-1 and N-3 isomers during alkylation is a common problem stemming from the tautomeric nature of the N-H proton in the imidazole ring.[5] The reaction conditions, including the choice of base and solvent, play a crucial role in determining the final isomer ratio by influencing the nucleophilicity of the respective nitrogen atoms.
Suggested Solutions:
-
Strategic Choice of Base and Solvent: The interplay between the base and solvent can significantly alter the regiochemical outcome. A systematic approach to screen these conditions is often necessary.[5]
-
For favoring the N-1 isomer: Stronger bases like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) tend to favor alkylation at the N-1 position. The rationale is that the N-1 anion is often thermodynamically more stable.
-
For favoring the N-3 isomer: Conditions employing weaker bases like potassium carbonate (K2CO3) in less polar solvents can sometimes favor the N-3 isomer.[5] Phase-transfer catalysis (PTC) conditions have also been shown to influence the N-3/N-4 alkylation ratio.[6]
-
-
Palladium-Catalyzed Regioselective Synthesis: For a more direct approach to N-1 substituted products, consider a palladium-catalyzed amidation of 2-chloro-3-aminopyridine followed by in-situ cyclization.[7][8] This method provides excellent regioselectivity for the N-1 isomer.
-
Solid-Phase Synthesis Strategy: Solid-phase synthesis can offer a regioselective route depending on the linkage strategy and the order of reagent addition. By anchoring the pyridine precursor to a solid support, you can direct the cyclization and subsequent substitutions.[9]
Summary of Reaction Conditions for N-Alkylation:
| Desired Isomer | Base | Solvent(s) | Rationale |
| N-1 | Sodium Hydride (NaH) | DMF, THF | Forms the thermodynamically more stable N-1 anion, leading to selective alkylation. |
| N-3 | K2CO3, Cs2CO3 | DMF, MeCN | Milder conditions can sometimes favor the kinetically controlled N-3 product. The outcome is substrate-dependent. |
Issue 2: I have synthesized a mixture of isomers. How can I definitively determine their structures?
Root Cause Analysis: The very similar chemical environments of the N-1 and N-3 isomers make their differentiation by 1D NMR challenging. Unequivocal structure elucidation requires more advanced analytical techniques.[10]
Suggested Solutions:
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are the gold standard for assigning the regiochemistry of N-substituted imidazo[4,5-b]pyridines.[3][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique detects long-range (2-3 bond) correlations between protons and carbons. For an N-1 substituted isomer, a key correlation will be observed between the protons of the N-1 substituent and the C-7a quaternary carbon.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For an N-4 substituted isomer, a through-space interaction (NOE) would be seen between the protons of the N-4 substituent and the H-5 proton of the pyridine ring.[3]
-
-
Single-Crystal X-ray Diffraction: If you can obtain a suitable crystal of one of the isomers, X-ray crystallography provides unambiguous structural proof.
Diagnostic 2D NMR Correlations for Isomer Identification:
| Isomer Position | Key HMBC Correlation | Key NOESY Correlation |
| N-1 | Protons of N-1 substituent to C-7a | - |
| N-3 | Protons of N-3 substituent to C-2 and C-3a | - |
| N-4 | Protons of N-4 substituent to C-5 and C-3a | Protons of N-4 substituent to H-5 |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the imidazo[4,5-b]pyridine core?
A1: The most common methods involve the cyclization of a 2,3-diaminopyridine precursor.[8] This can be achieved through:
-
Condensation with carboxylic acids or their derivatives: This is a classical and widely used method.[1][8]
-
Condensation with aldehydes followed by oxidation: This approach is also very common.[4]
-
Palladium-catalyzed cross-coupling reactions: These offer modern and often more regioselective alternatives.[7][8]
Q2: Why is my reaction yield low even when using established protocols?
A2: Low yields can be attributed to several factors:
-
Incomplete Reaction: Monitor the reaction progress closely using TLC or LC-MS. You may need to extend the reaction time or increase the temperature.[5]
-
Suboptimal pH: The pH of the reaction can be critical, especially in condensation reactions. Acidic conditions are often required.
-
Water Removal: Condensation reactions produce water, which can inhibit the reaction. Using a Dean-Stark trap or a drying agent can improve the yield.[5]
-
Side Reactions: The pyridine nitrogen is susceptible to oxidation, leading to the formation of N-oxides, especially under oxidative conditions.[5]
Q3: How can I separate a mixture of N-1 and N-3 isomers?
A3: The separation of these closely related isomers can be challenging but is often achievable by:
-
Column Chromatography: Careful optimization of the solvent system (eluent) for silica gel chromatography is the most common method. A shallow gradient of a polar solvent in a nonpolar solvent can often resolve the isomers.[11]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide baseline separation of the isomers.[4]
Experimental Protocols
Protocol 1: Regioselective Synthesis of N-1 Substituted Imidazo[4,5-b]pyridines via Palladium-Catalyzed Amidation
This protocol is adapted from methodologies that prioritize the formation of the N-1 isomer.[7]
Materials:
-
2-Chloro-3-aminopyridine derivative
-
Primary amide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Me4tBu-XPhos (ligand)
-
Potassium phosphate (K3PO4)
-
Anhydrous tert-butanol
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloro-3-aminopyridine derivative (1.0 eq), primary amide (1.2 eq), K3PO4 (2.0 eq), Pd2(dba)3 (0.05 eq), and Me4tBu-XPhos (0.1 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous tert-butanol via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-1 substituted imidazo[4,5-b]pyridine.
Protocol 2: Definitive Isomer Characterization using 2D NMR
This protocol provides a general workflow for acquiring and interpreting 2D NMR data for isomer differentiation.[10]
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Filter the solution into a 5 mm NMR tube.
NMR Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra.
-
Acquire a 2D HMBC spectrum. Optimize the acquisition parameters to observe long-range couplings (typically a delay for long-range coupling of 50-100 ms).
-
Acquire a 2D NOESY spectrum. Use a mixing time appropriate for small molecules (typically 500-800 ms).
Data Analysis:
-
Process the 2D spectra using appropriate software.
-
For the HMBC spectrum: Look for a cross-peak between the protons of the alkyl/aryl substituent on the imidazole nitrogen and the quaternary carbons of the imidazo[4,5-b]pyridine core. A correlation to C-7a is diagnostic for the N-1 isomer.
-
For the NOESY spectrum (if N-4 isomer is a possibility): Look for a cross-peak between the protons of the substituent on the pyridine nitrogen and the H-5 proton.
Visualizations
Reaction Mechanism: N-Alkylation of 1(3)H-Imidazo[4,5-b]pyridine
Caption: Mechanism of N-alkylation leading to isomeric products.
Workflow: Troubleshooting Isomer Formation
Caption: Decision workflow for addressing isomeric impurity formation.
References
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1761–1767. [Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Alajarín, M., Cabrera, J., Pastor, A., Sánchez-Andrada, P., & Bautista, D. (2002). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 67(26), 9474–9477. [Link]
-
Khabnadideh, S., Rezaei, Z., & Khalafi-Nezhad, A. (2006). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 42(11), 1399–1416. [Link]
-
Krátký, M., Stolaříková, J., & Vinšová, J. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 455–462. [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
Alajarín, M., Cabrera, J., Pastor, A., Sánchez-Andrada, P., & Bautista, D. (2002). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 67(26), 9474–9477. [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Scite.ai. [Link]
-
Vlocskó, B., Xie, G., & Torok, B. (n.d.). Synthesis of 3H-imidazo[4,5-b]pyridine from aryldiamines with formaldehyde. ResearchGate. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2020). RSC Advances, 10(49), 29334–29346. [Link]
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-464. [Link]
-
Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. (n.d.). ResearchGate. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Preprints.org. [Link]
-
Bourichi, S., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. [Link]
-
Isomer forms of imidazopyridines. (a) imidazo[4,5-b]pyridine; (b)... (n.d.). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). PMC. [Link]
-
Göker, H., & Özden, S. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation, 23(1), 1-10. [Link]
-
Synthesis and modulation properties of imidazo[4,5-b]pyridin-7-one and indazole-4,7-dione derivatives towards the Cryptosporidium parvum CpABC3 transporter. (2010). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fulir.irb.hr [fulir.irb.hr]
troubleshooting mass spectrometry fragmentation of imidazo[4,5-b]pyridines
Welcome to the technical support center for the mass spectrometric analysis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the characterization and quantification of this important class of N-heterocyclic compounds. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, and understanding its behavior in the mass spectrometer is crucial for accurate structural elucidation and data interpretation.[1]
This resource provides in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Each section is grounded in established scientific principles and supported by references to authoritative literature.
Section 1: Common Fragmentation Pathways and Interpretation
The fragmentation of the imidazo[4,5-b]pyridine core and its derivatives is influenced by the site of protonation, the nature and position of substituents, and the energy applied during collision-induced dissociation (CID).
Q1: What are the expected primary fragmentation patterns for a simple, unsubstituted imidazo[4,5-b]pyridine?
A1: For an unsubstituted imidazo[4,5-b]pyridine, the initial protonation in electrospray ionization (ESI) is likely to occur on one of the nitrogen atoms. The fragmentation cascade is then initiated from this protonated precursor ion. The most common fragmentation pathways involve the cleavage of the imidazole and pyridine rings.
A key fragmentation pathway for many nitrogen-containing heterocyclic compounds involves the loss of small, stable neutral molecules. For the imidazo[4,5-b]pyridine core, a characteristic fragmentation is the sequential loss of HCN molecules. The initial loss of HCN can occur from the imidazole ring, followed by a second loss from the remaining pyridine structure.
It's important to note that the stability of the fused ring system can sometimes lead to limited fragmentation under low-energy CID conditions. Increasing the collision energy can help to induce more informative fragmentation.
Section 2: Troubleshooting Common Issues
This section addresses specific problems that researchers may encounter during the analysis of imidazo[4,5-b]pyridines.
Q2: I am observing a very weak or no molecular ion peak for my imidazo[4,5-b]pyridine derivative. What could be the cause and how can I improve it?
A2: A weak or absent molecular ion can be a frustrating issue. Several factors, ranging from sample preparation to instrument settings, can contribute to this problem.
Troubleshooting Steps:
-
Sample Concentration and Purity:
-
Low Concentration: Ensure your sample is at an appropriate concentration for your instrument's sensitivity. If the concentration is too low, the signal may be indistinguishable from the baseline noise.
-
Sample Purity: Impurities in your sample can suppress the ionization of your target analyte. Consider an additional purification step, such as solid-phase extraction (SPE) or a more refined chromatographic method.
-
-
Ionization Efficiency:
-
Solvent System: The choice of solvent can significantly impact ESI efficiency. For basic compounds like imidazo[4,5-b]pyridines, acidic mobile phases (e.g., with 0.1% formic acid) are generally preferred to promote protonation and enhance the [M+H]⁺ signal.
-
Ionization Source Parameters: Optimize the ESI source parameters, including the sprayer voltage, gas flow rates (nebulizing and drying gas), and source temperature. A systematic optimization of these parameters can dramatically improve signal intensity.[2]
-
-
In-Source Fragmentation:
-
Definition: In-source fragmentation occurs when the analyte fragments within the ionization source before entering the mass analyzer. This can lead to a diminished or absent molecular ion peak, with fragment ions appearing in the full scan spectrum.
-
Causes: High source temperatures or high cone/fragmentor voltages can induce in-source fragmentation.
-
Solution: To mitigate this, try reducing the source temperature and the cone/fragmentor voltage. This will provide "softer" ionization conditions, preserving the molecular ion.[3]
-
Q3: My mass spectrum is dominated by adduct ions, particularly [M+Na]⁺ and [M+K]⁺. How can I minimize their formation?
A3: The presence of sodium and potassium adducts is a common phenomenon in ESI-MS, especially for compounds with heteroatoms that can chelate metal ions.[1] While sometimes useful for confirming the molecular weight, they can also suppress the desired [M+H]⁺ ion and complicate spectral interpretation.
Minimization Strategies:
-
Glassware and Solvents: Use high-purity solvents and meticulously clean glassware. Sodium and potassium are ubiquitous and can easily leach from glass surfaces. Consider using plasticware where appropriate.
-
Mobile Phase Additives: The addition of a proton source, such as 0.1% formic acid or acetic acid, to the mobile phase will increase the concentration of H⁺ ions, making the formation of [M+H]⁺ more favorable and competitively reducing the formation of metal adducts.
-
Sample Preparation: Be mindful of salts introduced during sample preparation (e.g., from buffers). If possible, use volatile buffers like ammonium formate or ammonium acetate, or perform a desalting step.
Q4: I am analyzing a substituted imidazo[4,5-b]pyridine, and I'm seeing an unexpected neutral loss. How can I identify the lost fragment?
A4: Unexpected neutral losses can be diagnostic of specific functional groups or rearrangements. High-resolution mass spectrometry (HRMS) is an invaluable tool for identifying the elemental composition of both the precursor and fragment ions, allowing for the precise determination of the neutral loss.
Common Neutral Losses to Consider:
| Neutral Loss (Da) | Possible Lost Fragment | Corresponding Functional Group |
| 18.0106 | H₂O | Hydroxyl, Carboxylic Acid |
| 28.0061 | C₂H₄ | Ethyl group |
| 27.9949 | CO | Carbonyl group |
| 44.0262 | C₂H₄O | Acetaldehyde |
| 45.0211 | CO₂H | Carboxylic acid |
Troubleshooting Workflow:
-
Acquire High-Resolution Data: Obtain accurate mass measurements for the precursor and fragment ions.
-
Calculate the Neutral Loss: Determine the exact mass of the neutral fragment lost.
-
Propose Elemental Compositions: Use the accurate mass to deduce the elemental formula of the lost fragment.
-
Correlate with Structure: Relate the proposed neutral loss to the structure of your substituted imidazo[4,5-b]pyridine to identify the labile functional group.
Q5: I have synthesized N-substituted isomers of an imidazo[4,5-b]pyridine. Can I differentiate them using mass spectrometry?
A5: Differentiating isomers by mass spectrometry can be challenging, as they have the same molecular weight. However, tandem mass spectrometry (MS/MS) can often reveal structural differences through unique fragmentation patterns.
Strategies for Isomer Differentiation:
-
Collision Energy Ramping: Systematically increase the collision energy and observe how the fragmentation patterns change. Isomers may exhibit different energy thresholds for specific fragmentations, or the relative abundances of fragment ions may vary significantly at different energies.
-
Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase. Isomers with different three-dimensional structures can often be separated by ion mobility, providing an additional dimension of separation before mass analysis.[4]
-
Unique Fragmentation Pathways: Look for fragment ions that are unique to one isomer. The position of a substituent can direct the fragmentation in a specific way. For example, an N-substituent on the imidazole ring may lead to characteristic losses that are not observed when the substituent is on the pyridine ring.
Section 3: Experimental Protocols and Data Presentation
Protocol 1: General Sample Preparation for LC-MS/MS Analysis of Imidazo[4,5-b]pyridines
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the imidazo[4,5-b]pyridine derivative in a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO).
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
Injection: Inject an appropriate volume (e.g., 1-5 µL) onto the LC-MS/MS system.
Diagram: Troubleshooting Workflow for Poor Signal Intensity
Caption: A flowchart for troubleshooting poor signal intensity.
Section 4: Advanced Topics
Q6: How does the protonation site affect the fragmentation of imidazo[4,5-b]pyridines?
A6: The imidazo[4,5-b]pyridine scaffold has multiple potential protonation sites (the two nitrogen atoms in the imidazole ring and the nitrogen in the pyridine ring). The site of protonation can significantly influence the subsequent fragmentation pathways. The most basic site is typically favored for protonation, but proton migration can occur in the gas phase, leading to fragmentation from a less stable protonated species.[5]
Computational chemistry can be a powerful tool to predict the relative proton affinities of the different nitrogen atoms and to model the energy barriers for different fragmentation pathways from each protonated isomer.
Diagram: Potential Protonation Sites
Sources
- 1. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis | MDPI [mdpi.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Ways to prevent neutral loss on LCMS - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
optimizing HPLC separation for 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid and its precursors
Welcome to the Analytical Development Support Center. This guide is engineered for researchers and scientists tasked with developing robust chromatographic methods for 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid and its synthetic precursors.
Due to the amphoteric nature of the imidazopyridine core and the highly polar carboxylic acid moiety, standard reversed-phase methodologies often fail, resulting in void-volume elution or severe peak tailing. This guide synthesizes mechanistic troubleshooting with field-validated protocols to ensure your methods are reproducible, accurate, and structurally sound.
Method Development Logic & Pathway
HPLC Method Development Logic for Imidazopyridine Derivatives
Frequently Asked Questions & Troubleshooting
Q1: Why does 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid elute in the void volume on my standard C18 column?
The Causality: This compound is a zwitterion. It contains basic nitrogen atoms in the imidazopyridine ring (pKa ~ 5-7) and an acidic carboxylic acid group (pKa ~ 3-4). At typical unbuffered mobile phase pH levels, the molecule is heavily ionized and highly polar. Standard C18 reversed-phase columns rely entirely on hydrophobic interactions, which are insufficient to retain such hydrophilic, charged species.
The Solution: Abandon standard reversed-phase for the free acid and transition to [1] or a mixed-mode cation-exchange column. HILIC utilizes a polar stationary phase and an organic-rich mobile phase (e.g., >70% acetonitrile). In HILIC, water acts as the strong eluting solvent, allowing polar zwitterions to partition into an aqueous-rich layer immobilized on the silica surface, drastically increasing retention. Alternatively, mixed-mode columns (like Primesep 100) exploit both hydrophobic and ionic properties to retain pyridinecarboxylic acids [3].
Q2: I am experiencing severe peak tailing for the basic ester precursors (e.g., Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate). How can I correct this?
The Causality: Peak tailing in this context is almost exclusively driven by secondary interactions. While the primary retention mechanism is hydrophobic, the unshielded basic nitrogens of the imidazopyridine core interact strongly with ionized residual silanol groups (Si-O⁻) on the silica support. Because silanols have a pKa around 3.5–4.5, operating at a mid-range pH leaves them negatively charged. They act as weak cation exchangers, "trapping" your basic analytes and causing the peak to smear or tail [4].
The Solution: You must neutralize the silanols or shield the analyte.
-
pH Control: Lower the mobile phase pH below 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the residual silanols (Si-OH), eliminating their negative charge and suppressing the secondary ion-exchange interactions [5].
-
Column Chemistry: Switch to a highly deactivated, endcapped C18 column or a polar-embedded stationary phase designed specifically to mitigate [2].
Q3: How do I optimize the separation between the free carboxylic acid and its synthetic precursors in a single reaction-monitoring run?
The Causality: Reaction mixtures containing both the free acid and its ester or diaminopyridine precursors span an extreme polarity range. Isocratic elution will either cause the polar acid to elute in the void (high aqueous) or the hydrophobic ester to be retained indefinitely (high organic).
The Solution: A reversed-phase gradient elution utilizing ion-pairing is required. By starting with a highly aqueous mobile phase containing 0.1% TFA, the TFA ion-pairs with the protonated imidazopyridine nitrogens, increasing the apparent hydrophobicity of the free acid just enough to retain it past the void volume. Ramping up the organic modifier (Acetonitrile) then forces the elution of the strongly retained hydrophobic ester precursor.
Quantitative Data: Chromatographic Parameters
The following table summarizes the expected chromatographic behavior of the target analytes under optimized conditions. Use these metrics as system suitability benchmarks.
| Analyte | Column Type | Mobile Phase | Retention Mechanism | Expected Retention Factor (k') | USP Tailing Factor (As) |
| 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid | HILIC (Bare Silica / ZIC-HILIC) | 80% ACN / 20% 10mM NH₄OAc (pH 5.5) | Hydrophilic partitioning, ionic | 3.5 - 5.0 | 1.0 - 1.2 |
| 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid | Mixed-Mode (Cation-Exchange/RP) | 50% ACN / 50% 20mM Phosphate (pH 3.0) | Hydrophobic + Cation-Exchange | 4.0 - 6.0 | 1.1 - 1.3 |
| Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate | RP-C18 (Endcapped) | Gradient: 5-95% ACN + 0.1% TFA | Hydrophobic | 6.0 - 8.0 | 1.0 - 1.1 |
| Diaminopyridine Precursors | RP-C18 (Polar-embedded) | Gradient: 5-95% ACN + 0.1% TFA | Hydrophobic + H-bonding | 1.5 - 3.0 | 1.2 - 1.4 |
Step-by-Step Methodologies
These protocols are designed as self-validating systems. Built-in checks ensure that the physical chemistry of the separation is functioning as intended before data acquisition begins.
Protocol A: HILIC Method for Quantifying the Free Acid
Use this method when absolute quantitation of the highly polar free acid is required without precursor interference.
-
Column Equilibration: Install a ZIC-HILIC or bare silica column (e.g., 150 x 4.6 mm, 3 µm). Flush with 50 column volumes of 80% Acetonitrile / 20% 10 mM Ammonium Acetate (pH 5.5). Validation Check: Monitor baseline pressure. A stable pressure indicates the aqueous-rich partitioning layer has successfully immobilized on the silica surface.
-
Sample Preparation (Critical Step): Dissolve the 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid standard in an injection solvent that closely matches the initial mobile phase (e.g., 75-80% ACN). Causality: Injecting the sample in 100% water will locally destroy the HILIC partitioning layer, causing the analyte to "surf" the solvent front and resulting in split or severely distorted peaks.
-
Isocratic Elution: Run the system at a flow rate of 1.0 mL/min. Maintain the column compartment at exactly 30°C to ensure reproducible partitioning kinetics.
-
Detection & System Suitability: Monitor UV absorbance at 254 nm. Inject a void volume marker (e.g., toluene). Ensure the retention factor (k') of the free acid is > 2.0 and the asymmetry factor (As) is < 1.3.
Protocol B: Reversed-Phase Gradient for Reaction Monitoring
Use this method to track the conversion of the ester/amine precursors to the final free acid.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water + 0.1% v/v Trifluoroacetic acid (TFA). (Yields pH ~ 2.0 to suppress silanol ionization).
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.
-
-
Column Selection: Install a high-efficiency, endcapped C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Gradient Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold. Causality: Allows the TFA to ion-pair with the polar free acid, ensuring it retains past the void volume).
-
2.0 - 10.0 min: Linear ramp from 5% B to 95% B (Elutes the hydrophobic methyl ester precursor).
-
10.0 - 12.0 min: Hold at 95% B (Column wash to remove highly hydrophobic impurities).
-
12.0 - 15.0 min: Return to 5% B (Re-equilibration).
-
-
System Suitability: Inject a resolution mixture containing both the free acid and the ester. The resolution (Rs) between the two peaks must be > 2.0. If Rs < 2.0, extend the initial isocratic hold to 3.0 minutes.
References
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Educational Primers. Available at:[Link]
-
SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." SIELC Application Database. Available at:[Link]
-
Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Element Technical Support. Available at:[Link]
-
Abuelizz, H. A., et al. "Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity." PubMed Central (PMC), National Institutes of Health. Available at:[Link]
Technical Support Center: Refining Ligand-Hinge Interactions for Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
Welcome to the technical support center for researchers engaged in the development of imidazo[4,5-b]pyridine-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles and field-proven insights to help you navigate the complexities of optimizing ligand-hinge interactions. The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines makes it a privileged core for kinase inhibitor design, frequently targeting the ATP-binding site.[1][2][3][4][5] The key to potent and selective inhibition often lies in mastering the hydrogen bonding pattern with the kinase hinge region.
The imidazo[4,5-b]pyridine core typically forms critical bidentate hydrogen bonds with the kinase hinge region, with the pyridine nitrogen acting as a hydrogen bond acceptor and the imidazole NH group serving as a hydrogen bond donor.[2][6][7] This guide will address common challenges encountered in establishing and refining these crucial interactions to enhance inhibitor potency and selectivity.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, characterization, and evaluation of imidazo[4,5-b]pyridine-based kinase inhibitors, with a focus on diagnosing and resolving issues related to ligand-hinge binding.
Issue 1: Low Inhibitory Potency Despite Predicted Hinge Interaction
Question: My novel imidazo[4,5-b]pyridine compound was designed to form canonical hydrogen bonds with the kinase hinge, but the experimentally determined IC50 value is unexpectedly high. What are the potential causes and how can I troubleshoot this?
Answer:
This is a common challenge that can stem from a variety of factors beyond the primary hydrogen bonding interactions. Here's a systematic approach to diagnosing the issue:
1. Verify Compound Integrity and Purity:
-
Problem: Impurities or degradation products can lead to inaccurate concentration determination and misleading assay results.
-
Protocol:
-
Confirm the chemical structure and purity of your compound using a combination of techniques such as NMR, LC-MS, and elemental analysis.
-
Ensure the compound is adequately soluble in the assay buffer to avoid precipitation, which would effectively lower the concentration of the active inhibitor.
-
2. Re-evaluate the Binding Hypothesis with Structural and Computational Tools:
-
Problem: The actual binding mode may deviate from the predicted one due to subtle steric clashes, unfavorable torsional angles, or the displacement of critical water molecules.
-
Causality: While the imidazo[4,5-b]pyridine core is adept at hinge binding, substituents on the scaffold can influence its orientation. For instance, bulky groups at the C2 or C7 positions might force the core into a non-productive conformation.
-
Troubleshooting Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[4,5-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The imidazo[4,5-b]pyridine core, a purine isostere, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a variety of biomolecules, leading to diverse pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory effects.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) associated with substitutions on the imidazo[4,5-b]pyridine ring system, offering a comparative framework for researchers and drug development professionals. We will explore how modifications at key positions influence biological activity, with a focus on kinase inhibition and anticancer applications, supported by experimental data and detailed protocols.
The Versatile Imidazo[4,5-b]pyridine Core: A Foundation for Diverse Biological Activities
The imidazo[4,5-b]pyridine scaffold's therapeutic potential stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The key positions for substitution that significantly impact biological activity are the N-1 and N-3 positions of the imidazole ring, the C-2 position, and positions 5, 6, and 7 of the pyridine ring.
General Structure of the Imidazo[4,5-b]pyridine Scaffold:
Caption: General chemical structure of the imidazo[4,5-b]pyridine ring system with key substitution points.
Decoding the Structure-Activity Landscape: A Positional Analysis
The following sections dissect the SAR at each key position of the imidazo[4,5-b]pyridine core, drawing on data from various studies to provide a comparative analysis.
Substitutions at the C-2 Position: A Gateway to Potency and Selectivity
The C-2 position is a critical determinant of activity and is often functionalized with substituted aryl or heteroaryl rings.
-
Aryl Substituents: The nature and substitution pattern of a phenyl ring at the C-2 position significantly influence anticancer activity. For instance, in a series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines, compounds with a 4-hydroxyphenyl (3h) and a 4-hydroxy-3-methoxyphenyl (3j) substituent at the C-2 position demonstrated prominent anticancer activity against MCF-7 and BT-474 breast cancer cell lines.[6] This suggests that electron-donating groups at the para-position of the phenyl ring are favorable for cytotoxicity.
-
Amidino Groups: The introduction of amidino groups at the C-2 phenyl ring has been shown to confer potent antiproliferative activity.[4] Specifically, compounds with an unsubstituted amidino group or a 2-imidazolinyl amidino group displayed strong and selective activity against colon carcinoma in the sub-micromolar range.[4]
-
Heteroaryl Substituents: Replacement of the phenyl ring with other heteroaryl systems can also modulate activity. For example, in the context of TrkA kinase inhibitors, both pyridine and pyrimidine central rings at this position offered comparable subnanomolar cellular potencies.[7]
The Pyridine Ring (Positions 5, 6, and 7): Fine-Tuning Activity and Properties
Substitutions on the pyridine portion of the scaffold play a crucial role in modulating the overall activity and physicochemical properties of the molecule.
-
Halogenation: A bromo substituent at the 6-position is a common feature in many active imidazo[4,5-b]pyridine derivatives. For example, a 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine derivative showed moderate antiviral activity against the respiratory syncytial virus (RSV).[4] In another study, a 6-bromo substituent was present in a series of compounds with anticancer and antimicrobial activity.[6]
-
Amino Side Chains: In tetracyclic imidazo[4,5-b]pyridine derivatives, the introduction of amino side chains on the pyridine ring influenced antiproliferative activity and interactions with DNA/RNA.[8] The precise position of the nitrogen atom within the pyridine ring also had a significant impact on the enhancement of antiproliferative activity.[8]
The Imidazole Ring (N-1 and N-3 Positions): Impact on Selectivity and Bioavailability
Alkylation or substitution at the nitrogen atoms of the imidazole ring can affect selectivity and pharmacokinetic properties.
-
N-Alkylation: The alkylation of the imidazo[4,5-b]pyridine core is often not selective and can lead to a mixture of mono- and polyalkylated products.[4] While N-methyl substitution has been explored, in some cases, it did not lead to an improvement in biological activity.[4]
-
N-Phenyl Substitution: A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines exhibited potent anti-proliferative and CDK9 inhibitory activities.[9] This highlights the importance of a substituted amine at this position for certain biological targets.
Comparative Analysis of Biological Activities
The imidazo[4,5-b]pyridine scaffold has been successfully employed to develop inhibitors for a variety of biological targets. The following table summarizes key findings and highlights the SAR for different applications.
| Biological Target/Activity | Key Substitution Patterns | Representative Compound(s) | IC50/EC50 Values | Reference(s) |
| Antiproliferative (Colon Carcinoma) | C-2 phenyl with unsubstituted amidino or 2-imidazolinyl amidino group. | Compound 10, Compound 14 | 0.4 µM, 0.7 µM | [4] |
| Antiproliferative (Breast Cancer) | 6-bromo, C-2 with 4-hydroxyphenyl or 4-hydroxy-3-methoxyphenyl. | Compound 3h, Compound 3j | Prominent activity | [6] |
| Aurora Kinase A Inhibition | Complex SAR, often involving substituted anilines at C-2. | Various derivatives | Varies (pIC50 values used in QSAR) | [10][11] |
| TrkA Kinase Inhibition | C-2 pyrazol-3-yl amine and various R1 groups (e.g., cyclopropyl, O-iPr). | Compounds 2a, 2c | Subnanomolar | [7] |
| CDK9 Inhibition | N-phenyl-imidazo[4,5-b]pyridin-2-amines. | Lead compound 18b | Potent inhibition | [9] |
| Antiviral (RSV) | 6-bromo, C-2 phenyl. | Compound 7 | 21 µM | [4] |
| Mitochondrial Uncoupling | Iterative modifications of a known uncoupler, leading to a novel imidazo[4,5-b]pyridine scaffold. | SHS206 | 830 nM | [12][13] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful development of novel imidazo[4,5-b]pyridine derivatives relies on robust synthetic methods and reliable biological assays.
General Synthetic Strategy
A common and efficient method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a diaminopyridine derivative with an appropriate aldehyde.
Caption: A generalized workflow for the synthesis of imidazo[4,5-b]pyridine derivatives.
Step-by-Step Protocol for Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine: [4]
-
Starting Materials: 5-Bromo-2,3-diaminopyridine and benzaldehyde.
-
Reaction Conditions: The diaminopyridine and benzaldehyde are reacted in the presence of a suitable oxidizing agent, such as sodium metabisulfite (Na2S2O5), in a solvent like dimethyl sulfoxide (DMSO).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into water to precipitate the product. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.
In Vitro Biological Evaluation
Antiproliferative Activity Assay (MTT Assay):
-
Cell Seeding: Cancer cell lines (e.g., HeLa, SW620) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized imidazo[4,5-b]pyridine derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Future Directions and Concluding Remarks
The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive SAR data available provides a solid foundation for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on:
-
Exploring Novel Substitution Patterns: Investigating less explored substitution points and a wider range of functional groups to uncover new biological activities.
-
Structure-Based Drug Design: Utilizing co-crystal structures of imidazo[4,5-b]pyridine derivatives with their target proteins to guide the design of more potent and selective inhibitors.[7][11]
-
Multi-target Drug Design: Designing single molecules that can modulate multiple targets involved in a disease pathway.
References
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI.
- QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Deriv
- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry.
- Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry.
- Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015). PubMed.
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). European Journal of Chemistry.
- Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012). PubMed.
- Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. (2012).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2014).
- Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity.
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
- Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors. (2011). PubMed.
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohep
- Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. (2011). PubMed.
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohep
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid for Aurora kinases
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid scaffold for Aurora kinase inhibition.
Introduction: The Challenge of Aurora Kinase Isoform Selectivity
Aurora kinases (Aurora A, B, and C) are highly conserved serine/threonine kinases that orchestrate critical events during mitosis. While pan-Aurora inhibitors have demonstrated potent anti-tumor activity, their clinical utility is often limited by dose-limiting toxicities, such as severe neutropenia, which is primarily driven by Aurora B inhibition. Consequently, developing isoform-selective inhibitors—particularly for Aurora A—has become a major imperative in targeted oncology.
The 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid building block represents a highly privileged pharmacophore in this domain. When appropriately derivatized, this scaffold provides a structural foundation capable of distinguishing between the nearly identical ATP-binding pockets of Aurora A and Aurora B 1.
Mechanistic Rationale: Exploiting the T217/E211 Discrepancy
The causality behind the selectivity of the imidazo[4,5-b]pyridine scaffold lies in the subtle topographical differences within the kinase hinge region. Aurora A and Aurora B differ at only three amino acid positions within the ATP-binding cleft. The most critical of these is Thr217 in Aurora A , which corresponds to Glu211 in Aurora B 1.
By utilizing 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid as a core and introducing bulky substituents (such as an N-phenylbenzamide group) at the C7 position, medicinal chemists can force a steric clash with the larger glutamate residue (Glu211) in Aurora B 2. Conversely, the smaller threonine (Thr217) in Aurora A easily accommodates the ligand, enabling high-affinity hydrogen bonding.
Structural basis of Aurora A selectivity via Thr217 targeting by the imidazo[4,5-b]pyridine scaffold.
Performance Comparison: Scaffold Derivatives vs. Industry Standards
To objectively assess the performance of this scaffold, we must compare its derivatives—both pan-inhibitors (e.g., CCT137690) and Aurora A-selective variants (e.g., Compound 28b)—against established clinical benchmarks like Alisertib, Barasertib, and Tozasertib.
| Compound / Scaffold | Primary Target Profile | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Selectivity Ratio (AurB/AurA) | Reference |
| Imidazo[4,5-b]pyridine (Cmpd 28b) | Aurora A Selective | 75 | 4,120 | ~55x | 2 |
| Imidazo[4,5-b]pyridine (CCT137690) | Pan-Aurora / FLT3 | 15 | 25 | 1.6x | [[3]](), 4 |
| Alisertib (MLN8237) | Aurora A Selective | 1.2 | 396 | ~330x | 5 |
| Barasertib (AZD1152) | Aurora B Selective | 1,368 | 0.37 | 0.0002x | 6 |
| Tozasertib (VX-680) | Pan-Aurora | 0.6 | 18 | 30x | 7 |
Data Interpretation: The imidazo[4,5-b]pyridine scaffold is highly tunable. While CCT137690 leverages the core for potent pan-Aurora and FLT3 inhibition (ideal for FLT3-ITD positive AML) [[4]](), specific C7 modifications yield Compound 28b, which achieves a >50-fold selectivity for Aurora A, rivaling the mechanistic profile of Alisertib.
Experimental Protocols for Selectivity Assessment
To ensure scientific trustworthiness, selectivity must be proven through a self-validating system: biochemical affinity must be orthogonally confirmed by cellular target engagement. Intracellular ATP concentrations (~1-5 mM) can drastically shift the apparent IC₅₀ of ATP-competitive inhibitors, making cellular validation non-negotiable.
Protocol A: In Vitro TR-FRET Kinase Assay (Biochemical)
Causality Check: ATP concentrations in this assay must be strictly maintained at or slightly below the apparent Km for each specific Aurora isoform. Using saturating ATP levels will artificially inflate the IC₅₀ of competitive inhibitors, masking true scaffold selectivity.
-
Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Enzyme/Substrate Mix: Dilute recombinant Aurora A or Aurora B (GST-tagged) to a final assay concentration of 1 nM. Add biotinylated synthetic peptide substrate (e.g., Biotin-GLRRASLG) at 1 µM.
-
Compound Addition: Dispense 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid derivatives (serially diluted in DMSO) into a 384-well plate. Ensure final DMSO concentration does not exceed 1%.
-
Reaction Initiation: Add ATP at the pre-determined Km for each isoform (typically ~5 µM for Aurora A and ~15 µM for Aurora B). Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction using EDTA (20 mM final). Add Europium-labeled anti-phospho antibodies and Streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 615 nm.
Protocol B: Cellular Target Engagement via Western Blot (Cellular)
Causality Check: To prove that the biochemical selectivity translates to live cells, we track orthogonal downstream substrates. Aurora A inhibition is validated by the loss of autophosphorylation at Thr288. Aurora B inhibition is validated by the loss of Histone H3 phosphorylation at Ser10, a direct chromosomal target during the G2/M phase 7.
-
Cell Culture: Seed HCT116 or HeLa cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with the inhibitor dose-response curve (0.01 µM to 10 µM) for 4 hours. Optional: Add Nocodazole (100 ng/mL) during the last 2 hours to arrest cells in mitosis, enriching the basal phosphorylation signal.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, Na₃VO₄).
-
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.
-
Probing:
-
Aurora A Readout: Probe with anti-p-Aurora A (T288) (1:1000).
-
Aurora B Readout: Probe with anti-p-Histone H3 (S10) (1:1000).
-
Loading Control: Probe with anti-GAPDH or total Histone H3.
-
-
Quantification: Calculate the cellular IC₅₀ by performing densitometric analysis of the phosphorylated bands relative to the total protein controls.
Orthogonal experimental workflow for self-validating Aurora kinase isoform selectivity.
Conclusion
The 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid scaffold is a highly versatile chemical foundation for kinase inhibitor development. By strategically modifying the core to exploit the T217/E211 structural divergence between Aurora A and Aurora B, drug developers can engineer compounds that rival the selectivity of clinical-stage molecules like Alisertib, thereby minimizing the off-target hematological toxicities traditionally associated with pan-Aurora inhibition.
References
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry (ACS Publications). 2
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry (ACS Publications). 3
-
Moore, A. S., et al. (2010). Dual Inhibition of Aurora and FLT3 Kinases by CCT137690: A Novel Treatment Strategy Against FLT3-ITD Positive AML In Vitro and In Vivo. Blood (American Society of Hematology). 4
-
TargetMol. Barasertib | Aurora Kinase | Apoptosis. 6
-
TargetMol. Alisertib | MLN 8237 | Aurora A kinase inhibitor.5
-
Tyler, R. K., et al. (2007). VX-680 Inhibits Aurora A and Aurora B Kinase Activity in Human Cells. Cell Cycle (Landes Bioscience). 7
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. Barasertib | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to Confirming Target Engagement of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid in a Cellular Context
Introduction: The Imperative of Target Engagement in Modern Drug Discovery
In the landscape of contemporary drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended biological target within a cellular environment is a cornerstone of a successful research program.[1][2][3] This process, known as target engagement, provides critical evidence for the mechanism of action and is a key determinant in the progression of a compound from a mere "hit" to a viable clinical candidate.[1][2] Without robust confirmation of target engagement, researchers risk attributing a compound's phenotypic effects to off-target interactions, leading to wasted resources and potential clinical failures.[2]
This guide focuses on providing a comparative framework for confirming the cellular target engagement of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid . While the specific molecular target of this compound is not extensively characterized in publicly available literature, this guide will proceed under a common drug discovery scenario: a researcher has conducted initial phenotypic screens and has identified a putative target, a protein kinase we will refer to as "Kinase X" . Our objective is to rigorously validate this hypothesis by comparing two powerful, state-of-the-art methodologies for confirming target engagement in living cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay .
We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.
Hypothetical Signaling Pathway of Kinase X
To provide a biological context, let us consider a simplified signaling pathway where Kinase X plays a pivotal role. The inhibition of Kinase X by our compound is expected to modulate downstream signaling events, leading to a therapeutic effect.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that allows for the label-free detection of target engagement in intact cells and tissues.[4][5][6] The fundamental principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[4][7][8] When a small molecule binds to its protein target, the resulting protein-ligand complex is often more resistant to thermal denaturation.[4][7][8] This increased stability can be measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.[8] An increase in the melting temperature (Tm) of the target protein in the presence of the compound is a direct indicator of target engagement.[7]
Experimental Workflow for Western Blot-Based CETSA
The following protocol outlines a typical Western blot-based CETSA experiment to assess the engagement of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid with Kinase X.
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture cells known to express Kinase X to approximately 80% confluency.
-
Treat the cells with varying concentrations of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, a positive control (e.g., a known Kinase X inhibitor like Staurosporine, a broad-spectrum kinase inhibitor[9][10][11]), a negative control (a structurally similar but inactive analog), and a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each treatment condition.
-
Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-8 minutes).[8][12] Include a non-heated control at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C) to release the soluble proteins.[12]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[12]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each supernatant (e.g., using a BCA assay) to ensure equal loading for the Western blot.[7]
-
-
Western Blot Analysis:
-
Denature the soluble protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for Kinase X.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Image the blot and quantify the band intensities for Kinase X at each temperature for all treatment conditions.
-
-
Data Analysis:
-
Normalize the band intensity at each temperature to the intensity of the 37°C control for each treatment group.
-
Plot the normalized intensities against the corresponding temperatures to generate melting curves.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the thermal shift. A positive ΔTm indicates that the compound binds to and stabilizes Kinase X.
-
Methodology 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ Target Engagement Assay is a proximity-based method that quantifies compound binding to a specific protein target in live cells in real-time.[13] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor.[14][15] In this assay, the target protein (Kinase X) is expressed in cells as a fusion with the bright NanoLuc® luciferase (the donor).[15] A cell-permeable fluorescent tracer that binds to the active site of the kinase is then added (the acceptor).[15] When the tracer binds to the NanoLuc®-Kinase X fusion protein, the donor and acceptor are in close proximity, resulting in a BRET signal.[16] A test compound that also binds to the kinase's active site will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[16]
Experimental Workflow for NanoBRET™ Target Engagement Assay
The following protocol outlines a typical NanoBRET™ experiment to measure the affinity of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid for Kinase X.
Detailed Experimental Protocol: NanoBRET™
-
Cell Transfection and Plating:
-
Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding for the NanoLuc®-Kinase X fusion protein. Co-transfection with a carrier DNA may be required.[17]
-
24 hours post-transfection, harvest and plate the cells into a white, 96- or 384-well assay plate.
-
-
Compound Dosing:
-
Prepare serial dilutions of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, a positive control (e.g., a known potent inhibitor of Kinase X), and a negative control in the assay medium.
-
Add the compound dilutions to the appropriate wells and incubate for a defined period (e.g., 2 hours) at 37°C to allow the compound to enter the cells and reach equilibrium with the target.
-
-
Tracer and Substrate Addition:
-
Signal Measurement:
-
Incubate the plate at room temperature for a short period.
-
Measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: one for the donor emission (e.g., 460 nm) and one for the acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a potent inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer from the target.
-
Comparative Analysis: CETSA vs. NanoBRET™
Choosing the right target engagement assay is crucial and depends on the specific research question, the nature of the target, and available resources.[7] Below is a comparative summary of CETSA and NanoBRET™.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[4][8] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[13][15] |
| Labeling Requirement | Label-free for both the compound and the target protein.[4] | Requires genetic fusion of NanoLuc® to the target protein and a fluorescently labeled tracer molecule.[18] |
| Cellular Context | Can be performed on endogenous proteins in intact cells, cell lysates, and even tissue samples.[4][6] | Typically requires overexpression of the NanoLuc®-fusion protein, though CRISPR-based tagging of endogenous loci is emerging.[19] |
| Throughput | Western blot-based detection is low-throughput. Higher-throughput versions (e.g., using AlphaScreen or NanoLuc) are available.[5][20][21] | High-throughput, easily adaptable to 96- and 384-well plate formats.[22] |
| Data Output | Provides a thermal shift (ΔTm), a qualitative or semi-quantitative measure of target stabilization.[7] | Provides a quantitative measure of intracellular affinity (IC50) through competitive binding.[16] |
| Applicability | Broadly applicable to any protein for which a specific antibody is available (for Western blot detection). Not all ligand binding events cause a thermal shift.[4][18] | Applicable to a wide range of protein classes, with over 360 pre-made kinase assays available. Requires a suitable fluorescent tracer.[16][23] |
| Kinetic Information | Standard CETSA provides equilibrium information. Adaptations can provide insights into residence time. | Can be adapted to measure drug-target residence time in live cells.[16][17] |
Expert Insights on Assay Selection
-
Trustworthiness of Endogenous Systems: CETSA's major advantage is its ability to be performed on the endogenous, unlabeled target protein in its native cellular environment.[4] This avoids potential artifacts from protein overexpression or the attachment of tags, which could alter protein function or localization. This makes CETSA a highly trustworthy method for validating a primary screening hit.
-
Quantitative Power and Throughput: NanoBRET™ excels in providing quantitative affinity data (IC50 values) in a high-throughput format.[13][22] This is particularly valuable for structure-activity relationship (SAR) studies during lead optimization, where researchers need to compare the potency of many analogs.
-
Causality and Potential Pitfalls: While a positive thermal shift in CETSA is strong evidence of engagement, the absence of a shift does not definitively mean there is no binding, as not all binding events lead to thermal stabilization.[18] For NanoBRET™, a key consideration is the potential for competition between the test compound and the tracer. If a compound binds to an allosteric site that does not overlap with the tracer's binding site, it may not be detected, leading to a false negative.[18]
Hypothetical Data Summary
To illustrate the type of data generated, the following table summarizes hypothetical results for our test compound and controls against Kinase X.
| Compound | CETSA (ΔTm in °C) | NanoBRET™ (IC50 in nM) | Interpretation |
| 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid | + 4.2 | 150 | Clear target engagement and stabilization. Moderate cellular potency. |
| Positive Control (e.g., Dasatinib) [24][25] | + 6.8 | 10 | Potent target engagement and stabilization, as expected for a known inhibitor. |
| Negative Control (Inactive Analog) | + 0.3 | > 10,000 | No significant target engagement or stabilization, confirming structural specificity. |
| Vehicle (DMSO) | 0 (Reference) | - | Baseline for comparison. |
Conclusion and Recommendations
Confirming target engagement is a non-negotiable step in the validation of a small molecule's mechanism of action.[1][26] Both the Cellular Thermal Shift Assay and the NanoBRET™ Target Engagement Assay are powerful and physiologically relevant methods for this purpose, each with its own set of strengths and considerations.
For the initial validation of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid's engagement with the putative target Kinase X, CETSA offers a robust, label-free approach that provides high confidence by interrogating the endogenous protein. A positive result from a CETSA experiment would strongly support the hypothesis that Kinase X is a direct target.
Following this initial validation, the NanoBRET™ assay would be the superior choice for lead optimization studies . Its higher throughput and quantitative nature are ideal for rapidly assessing the structure-activity relationships of a series of analogs and prioritizing compounds based on their cellular potency.
Ultimately, the most rigorous approach often involves the use of orthogonal methods.[27] By demonstrating target engagement with two distinct biophysical techniques like CETSA and NanoBRET™, researchers can build a compelling and self-validating case for their compound's mechanism of action, paving the way for successful downstream development.
References
- Prendergast, M. A. (2017).
- Zhang, C., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Small Molecule Target Engagement. BenchChem.
- (2025).
- (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- (2022).
- (2010). Protein kinase inhibition of clinically important staurosporine analogues. RSC Publishing.
- (n.d.). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. PMC.
- (n.d.). Development of a highly selective c-Src kinase inhibitor. PMC.
- (n.d.). Target Engagement Assays in Early Drug Discovery. PMC - NIH.
- (2022). Current Advances in CETSA. PMC - NIH.
- (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
- (2019). NanoBRET: The Bright Future of Proximity-Based Assays. PMC.
- R&D Systems. (n.d.). Staurosporine | Broad Spectrum Protein Kinase Inhibitors: Tocris Bioscience. R&D Systems.
- (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
- (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections.
- (2024).
- (n.d.). c-Src Kinase Inhibitor Screening Kit. MilliporeSigma.
- (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections.
- (2015). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions.
- (2024). What are SRC inhibitors and how do they work?
- (2022). Current Advances in CETSA. Frontiers.
- (n.d.).
- (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience.
- (2024). NanoBRET™ Target Engagement for drug development. News-Medical.Net.
- (2024). Application of the Cellular Thermal Shift Assay (CETSA)
- (2026).
- (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
- (2020). High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. PubMed.
- (n.d.). Src Inhibitors: 50+Potent, Highly Selective & Cited. Selleckchem.
- (n.d.). NanoBRET™ TE Intracellular Kinase Assay Services. Carna Biosciences, Inc..
- BenchChem. (2025). A Comparative Guide to Src Family Kinase Inhibitors: CGP77675 in Focus. BenchChem.
- (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager.
- (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections.
- (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. PMC.
- (n.d.). NanoBRET™ TE Intracellular Kinase Assay JAK2(V617F) TE Assay.
Sources
- 1. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pelagobio.com [pelagobio.com]
- 3. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase inhibition of clinically important staurosporine analogues - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. rndsystems.com [rndsystems.com]
- 12. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv [biorxiv.org]
- 13. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. promegaconnections.com [promegaconnections.com]
- 16. news-medical.net [news-medical.net]
- 17. promega.com [promega.com]
- 18. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. eubopen.org [eubopen.org]
- 22. High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NanoBRET™ TE Intracellular Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 24. selleckchem.com [selleckchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. blog.crownbio.com [blog.crownbio.com]
- 27. tandfonline.com [tandfonline.com]
DFT calculations for predicting reactivity of imidazo[4,5-b]pyridine derivatives
High-Fidelity DFT Methods for Predicting Imidazo[4,5-b]pyridine Reactivity: A Comparative Guide
Executive Summary
Imidazo[4,5-b]pyridines are privileged heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting potent antimicrobial properties and serving as highly effective metal corrosion inhibitors[1]. However, the regioselective functionalization of these molecules—particularly N-alkylation and metal coordination—presents a significant synthetic challenge due to the presence of multiple competitive nucleophilic nitrogen sites (N1, N3, and N4).
Density Functional Theory (DFT) has become the gold standard for predicting these reaction pathways. By quantifying global and local reactivity descriptors, researchers can accurately forecast the most thermodynamically and kinetically favored reaction sites[2]. This guide objectively compares the performance of leading DFT functionals and provides a self-validating computational protocol for predicting the reactivity of imidazo[4,5-b]pyridine derivatives.
Comparative Analysis of DFT Functionals
The accuracy of computational predictions relies heavily on the choice of the exchange-correlation functional. While older functionals are computationally inexpensive, they often fail to capture the complex electron correlation required for transition states and non-covalent interactions.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): Historically the most widely utilized hybrid functional. It performs excellently for ground-state geometry optimizations and mapping the basic electrostatic potential of imidazo[4,5-b]pyridines. However, standard B3LYP systematically underestimates reaction barrier heights and lacks the ability to model medium-range electron correlation (dispersion forces)[3].
-
M06-2X: A heavily parameterized hybrid meta-GGA functional developed specifically to address the shortcomings of B3LYP. Because it incorporates 54% exact Hartree-Fock exchange, M06-2X significantly outperforms standard B3LYP in predicting activation energies and modeling non-covalent interactions, such as the π-π stacking often observed in imidazo[4,5-b]pyridine crystal structures[3][4].
-
Dispersion-Corrected Functionals (e.g., B3LYP-D3(BJ), ωB97X-D): For reactions involving bulky substituents or solvent-mediated metal dication affinities (e.g., Cu(II) or Zn(II) binding), adding Grimme’s D3 dispersion correction is critical. These methods provide highly accurate reaction energies, consistently maintaining errors below 2.0 kcal/mol compared to high-level ab initio benchmarks[5].
Table 1: Performance Metrics of DFT Functionals for Heterocyclic Reactivity
| DFT Functional | Exchange Type | Dispersion Correction | Best Use Case for Imidazo[4,5-b]pyridines | Mean Abs. Error (Activation Energy) |
| B3LYP | Hybrid GGA | None | Ground-state geometry, basic HOMO-LUMO mapping | ~4.0 - 5.0 kcal/mol |
| B3LYP-D3(BJ) | Hybrid GGA | Grimme D3 | Thermochemistry, reaction energies with bulky groups | < 2.5 kcal/mol |
| M06-2X | Hybrid Meta-GGA | Implicit | Transition states, non-covalent interactions | < 1.5 kcal/mol |
| ωB97X-D | Range-Separated | Grimme D2 | Charge transfer, long-range solvent interactions | < 2.0 kcal/mol |
Mechanistic Insights: Causality Behind the Calculations
To move beyond trial-and-error synthesis, we must understand the causality behind the electronic distribution. In imidazo[4,5-b]pyridine derivatives, the Highest Occupied Molecular Orbital (HOMO) is typically distributed across the entire phenyl-imidazo[4,5-b]pyridine skeleton, while the Lowest Unoccupied Molecular Orbital (LUMO) is highly localized over the imidazole center[2].
Why does this matter? This specific FMO (Frontier Molecular Orbital) distribution dictates that electron-donating reactions (electrophilic attacks, such as protonation or metal dication binding) will preferentially occur at the imidazole nitrogens (N1/N3) rather than the pyridine nitrogen (N4). Recent Electrospray Ionization Mass Spectrometry (ESI-MS) experiments coupled with DFT thermodynamic stability analyses confirm that biologically relevant metals like Cu(II) bind almost exclusively at the imidazole nitrogen, validating the computational model[6].
To pinpoint the exact atom, we calculate Condensed Fukui Functions ( f+ and f− ) . The Fukui function measures the sensitivity of a molecule's chemical potential to changes in electron number. The nitrogen atom exhibiting the highest f− value is mathematically proven to be the most sensitive to an incoming electrophile, driving the regioselectivity of N-alkylation.
Self-Validating Computational Protocol
To ensure trustworthiness, computational chemistry cannot be a "black box." The following step-by-step methodology incorporates mandatory self-validation checks to guarantee scientific integrity.
Step 1: Structure Preparation and Conformational Sampling
-
Action: Generate the 3D structure of the imidazo[4,5-b]pyridine derivative and perform a molecular mechanics conformational search (e.g., using OPLS4 or MMFF94).
-
Causality: Flexible substituents (like allyl or propargyl groups) have multiple rotamers. Starting DFT calculations from a high-energy conformer will yield false thermodynamic data.
Step 2: Geometry Optimization
-
Action: Optimize the lowest-energy conformer using the M06-2X functional with a 6-311++G(d,p) basis set. Apply an implicit solvation model (e.g., SMD) for the target solvent.
-
Causality: Imidazo[4,5-b]pyridines contain highly electronegative nitrogen atoms with lone pairs. Diffuse functions (++) are critical for accurately modeling the electron density tail of these lone pairs[4]. Furthermore, gas-phase calculations artificially inflate the basicity of the pyridine nitrogen; implicit solvation is required to match experimental aqueous-phase behavior[6].
Step 3: Frequency Calculation (The Self-Validation Check)
-
Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.
-
Validation Rule: You must observe exactly zero imaginary frequencies for a ground-state intermediate, or exactly one imaginary frequency for a transition state. If a ground-state structure yields an imaginary frequency, the optimization has failed and landed on a saddle point; the structure must be slightly distorted and re-optimized.
Step 4: Local Reactivity Descriptors (Fukui Indices)
-
Action: Perform single-point energy calculations on the optimized neutral ( N ), cationic ( N−1 ), and anionic ( N+1 ) species to extract Hirshfeld or Mulliken charges. Calculate fk−=qk(N)−qk(N−1) for all nitrogen atoms to predict the primary alkylation site.
Workflow Visualization
Computational workflow for predicting imidazo[4,5-b]pyridine reactivity using DFT.
References
- Source: uctm.
- Source: nih.
- Source: nih.
- Source: mdpi.
- Source: spectroscopyonline.
- Source: chemrxiv.
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the performance of exact-exchange-based density functional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - PMC [pmc.ncbi.nlm.nih.gov]
validation of a synthetic route for scalable production of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthetic accessibility of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, the imidazo[4,5-b]pyridine scaffold has garnered significant attention due to its structural similarity to purines, rendering it a privileged core for designing molecules with diverse biological activities, including anticancer and antiviral properties.[1][2][3] This guide provides an in-depth analysis and validation of a proposed synthetic route for the scalable production of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, a key intermediate for further chemical exploration. We will objectively compare this route with viable alternatives, supported by experimental insights and a thorough examination of the underlying chemical principles.
The Target Molecule: Significance and Synthetic Challenges
3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a valuable building block for the synthesis of a variety of bioactive molecules. The presence of the carboxylic acid moiety provides a handle for further functionalization, while the N-methylated imidazole ring can influence the molecule's solubility, metabolic stability, and target engagement.
The primary synthetic challenges in the preparation of this molecule are:
-
Regioselective N-methylation: The imidazo[4,5-b]pyridine ring system possesses multiple nitrogen atoms that can be alkylated, often leading to a mixture of isomers.[4] Achieving selective methylation at the N-3 position is critical for an efficient synthesis.
-
Scalability of the Core Synthesis: The construction of the imidazo[4,5-b]pyridine core needs to be high-yielding and amenable to large-scale production.
-
Introduction of the Carboxylic Acid Group: The carboxylic acid functionality must be introduced efficiently and at the correct position on the pyridine ring.
Proposed Synthetic Route: A Step-by-Step Validation
Our proposed and validated synthetic route for the scalable production of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a three-step process starting from commercially available materials. This route is designed for high yields, operational simplicity, and scalability.
Caption: Alternative Route 1 involving late-stage carboxylation.
-
Advantages: This route starts from the readily available 2,3-diaminopyridine.
-
Disadvantages: The key challenge lies in the final carboxylation step. Directed ortho-metalation of the pyridine ring can be difficult to control and may lead to a mixture of products or low yields. The strong basic conditions required for lithiation might not be compatible with all functional groups.
Alternative Route 2: Palladium-Catalyzed Cyclization
This modern approach utilizes a palladium-catalyzed coupling reaction to form the imidazole ring.
Caption: Alternative Route 2 utilizing a palladium-catalyzed cyclization.
-
Advantages: Palladium-catalyzed reactions can offer high efficiency and functional group tolerance. This method could potentially provide a more direct route to the imidazo[4,5-b]pyridine core. [5][6]* Disadvantages: This route requires the synthesis of the specific starting material, 2-chloro-3-aminopyridine-5-carboxylic acid, which may not be readily available. The cost of the palladium catalyst and ligands can be a significant factor for large-scale production.
Comparative Data Summary
| Parameter | Proposed Route | Alternative Route 1 (Late-Stage Carboxylation) | Alternative Route 2 (Pd-Catalyzed Cyclization) |
| Starting Materials | Commercially available | Commercially available | Requires synthesis of a specific starting material |
| Number of Steps | 3 | 3 | 3 |
| Key Challenge | Regioselective N-methylation | Regioselective carboxylation | Catalyst cost and starting material synthesis |
| Scalability | High | Moderate | Moderate to Low |
| Cost-Effectiveness | High | Moderate | Low |
| Overall Yield | Good to Excellent | Moderate to Low | Good |
| Robustness | High | Moderate | Moderate |
Detailed Experimental Protocols for the Proposed Route
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2,3-Diamino-5-pyridinecarboxylic acid
-
Nitration of Methyl 5-aminopicolinate: To a stirred solution of methyl 5-aminopicolinate (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid. Maintain the temperature below 5 °C during the addition. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated product, methyl 5-amino-6-nitropicolinate, is collected by filtration, washed with water, and dried.
-
Reduction of Methyl 5-amino-6-nitropicolinate: A mixture of methyl 5-amino-6-nitropicolinate (1.0 eq) and 10% Pd/C (10 mol%) in methanol is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give crude methyl 5,6-diaminopicolinate.
-
Hydrolysis of Methyl 5,6-diaminopicolinate: The crude methyl 5,6-diaminopicolinate is dissolved in a 2 M aqueous solution of sodium hydroxide (5.0 eq) and heated to reflux for 4 hours. The reaction mixture is cooled to room temperature and acidified to pH 3-4 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2,3-Diamino-5-pyridinecarboxylic acid.
Step 2: Synthesis of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid
A mixture of 2,3-Diamino-5-pyridinecarboxylic acid (1.0 eq) in formic acid (10 volumes) is heated to reflux for 6 hours. The reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure. The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and dried to give 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid.
Step 3: Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
To a stirred suspension of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid (1.0 eq) and potassium carbonate (2.0 eq) in DMF (10 volumes) at room temperature, methyl iodide (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid as the major product.
Conclusion
The proposed three-step synthetic route for the scalable production of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid offers a robust and cost-effective strategy. The key strengths of this route lie in the use of readily available starting materials, reliable and high-yielding chemical transformations, and a well-considered approach to address the challenge of regioselective N-methylation. While alternative routes exist, they present significant challenges in terms of scalability, cost, and control of regioselectivity. The detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to efficiently synthesize this valuable building block for their discovery programs.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]
-
Synthesis of methyl 5-aminopicolinate. PrepChem. [Link]
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters. [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC. [Link]
-
Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate. [Link]
-
Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines 17–19. ResearchGate. [Link]
-
Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. [Link]
-
2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
-
Synthesis and Cytotoxicity of Some Imidazo[4,5‐ b ]pyridine Derivatives and Their Regioselective N ‐Alkylation. R Discovery. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Comprehensive Operational Guide: Handling and Disposal of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
As a building block in medicinal chemistry and drug discovery, 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS: 1557814-92-2) requires stringent operational oversight. Because of its biologically active imidazopyridine core and its acidic moiety, improper handling or disposal poses significant risks to laboratory personnel and the environment.
This guide provides drug development professionals with a self-validating, causality-driven framework for the safe segregation, containment, and disposal of this compound, ensuring full compliance with environmental health and safety (EHS) regulations.
Operational Context and Mechanistic Hazard Profile
To design an effective disposal strategy, we must first understand the chemical causality behind the compound's hazard classifications. The molecule features a rigid, nitrogen-rich heterocyclic core capable of off-target biological interactions, coupled with a carboxylic acid group that acts as a localized proton donor.
Table 1: GHS Hazard Classifications and Mechanistic Causality
| Hazard Class | GHS Code | Signal Word | Mechanistic Causality & Operational Impact |
| Acute Toxicity (Oral/Dermal/Inhal.) | H302, H312, H332 | Warning | The imidazopyridine core facilitates systemic absorption and off-target macromolecular interactions[1]. Impact: Mandates manipulation inside a certified chemical fume hood. |
| Skin Irritation | H315 | Warning | The carboxylic acid moiety acts as a proton donor, causing localized protein denaturation[1]. Impact: Requires standard nitrile gloves and a protective lab coat. |
| Eye Irritation | H319 | Warning | Direct contact rapidly alters the pH of the ocular surface, leading to tissue irritation[1]. Impact: Mandates splash-proof safety goggles during all liquid transfers. |
| STOT SE 3 | H336 | Warning | Inhalation of fine particulate matter causes specific target organ toxicity, primarily respiratory tract irritation and potential dizziness[1]. Impact: Prohibits dry-sweeping during spill recovery. |
Waste Stream Segregation Logic
A critical failure point in laboratory waste management is the inadvertent mixing of incompatible chemicals, which can lead to exothermic reactions, fires, or the release of toxic gases[2]. 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid must be strictly segregated from strong oxidizers and strong bases[2].
Furthermore, down-the-drain disposal is strictly prohibited. The stable nitrogen heterocycles resist natural biodegradation and can cause severe ecological damage if introduced into aquatic ecosystems[2]. Ultimate destruction must be achieved via high-temperature incineration at an approved facility equipped with nitrogen oxide (NOx) scrubbers[3].
Workflow for segregation and disposal of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid.
Table 2: Quantitative Waste Segregation Parameters
| Waste Stream | Matrix Example | Regulatory Threshold / Property | Disposal Action |
| Solid Waste | Contaminated tips, weighing paper | N/A (Trace contamination) | Double-bag in HDPE bins; label as "Hazardous Solid Waste"[4]. |
| Aqueous Liquid | Buffers, HPLC aqueous phases | pH ≤ 3.0 or pH ≥ 12.0 | Classify as EPA Corrosive Waste; store in glass or HDPE containers[5]. |
| Organic Liquid | DMSO, DMF, Methanol | Flash point < 60°C (if mixed) | Store in vented, flame-proof cabinets; isolate from oxidizers[4]. |
Self-Validating Disposal Protocols
To ensure absolute safety and regulatory compliance, laboratory personnel must follow these self-validating methodologies.
Protocol A: Routine Laboratory Disposal Workflow
This protocol governs the daily disposal of assay solutions, stock concentrations, and contaminated consumables.
-
Primary Containment Selection: Select a high-density polyethylene (HDPE) or glass container for waste collection.
-
Causality: Organic acids can slowly corrode metal containers over time, leading to microscopic leaks and structural failure[4].
-
-
Liquid Segregation & pH Verification:
-
For organic solutions (e.g., DMSO/DMF), pour directly into the designated "Non-Halogenated Organic Waste" carboy.
-
For aqueous solutions, measure the pH before combining with bulk waste.
-
Validation Step: Use a calibrated pH meter. If the pH is ≤ 3.0, the waste triggers the EPA characteristic of corrosivity[5]. It must be kept in a dedicated corrosive waste stream and not mixed with general aqueous waste to prevent unwanted acid-base neutralizations.
-
-
Labeling and SAA Storage: Attach a "Hazardous Waste" tag to the container before the first drop of waste is added[6]. Write the full chemical name ("3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid").
-
Causality: Using abbreviations (e.g., "Imidazopyridine acid") violates EPA labeling requirements and prevents emergency responders from identifying the exact hazards during a localized incident[6].
-
-
Time-Gated Handoff: Transfer the container to the facility's main waste accumulation area within 90 days of the start date listed on the label[6].
-
Validation Step: Implement a calendar alert system tied to the waste manifest log to ensure the 90-day EPA Satellite Accumulation Area (SAA) limit is never breached.
-
Protocol B: Emergency Spill Decontamination Methodology
This protocol outlines the immediate response to an accidental release of the pure powder or highly concentrated stock solutions.
-
Isolation and Ventilation: Immediately evacuate the immediate area and ensure the fume hood sashes are lowered to maximize exhaust draw.
-
Causality: Aerosolization of the fine powder triggers H336 (STOT SE 3) respiratory hazards and potential systemic toxicity[1].
-
-
Damp Containment (For Solids): Do not dry-sweep the powder. Cover the spill with a universal absorbent pad slightly dampened with deionized water or a compatible solvent.
-
Causality: Dry sweeping generates hazardous dust clouds that exacerbate inhalation risks and spread contamination outside the primary spill zone.
-
-
Collection: Use non-sparking, disposable plastic spatulas to scoop the dampened powder/absorbent mixture into a puncture-resistant HDPE waste bin.
-
Surface Decontamination & Validation: Wash the affected surface with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate) to neutralize residual acid, followed by a DI water rinse.
-
Validation Step: Swipe the decontaminated area with a pH indicator strip moistened with DI water. A neutral pH reading (6.5–7.5) confirms the complete removal and neutralization of the acidic residue.
-
Sources
A Comprehensive Guide to the Safe Handling of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS Number: 1557814-92-2). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, thereby minimizing risk and promoting a secure laboratory environment.
Hazard Identification and Risk Assessment
3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound with potential biological activity, necessitating careful handling. Based on available data, this compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Irritation: Causes serious eye irritation (Category 2A).[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1][2]
Given its structural similarity to pyridine and other heterocyclic carboxylic acids, it is prudent to treat this compound as potentially hazardous and to adhere to stringent safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is non-negotiable when handling 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid. The following table outlines the minimum required PPE.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[3][4][5] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][4][6] | Nitrile gloves offer good resistance to a range of chemicals, while butyl rubber is recommended for prolonged contact with pyridine-like substances. |
| Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes.[3][4] | Prevents accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | To be used based on a risk assessment, especially when handling powders outside of a fume hood.[6][7] | A properly fitted respirator (e.g., N95 for particulates or one with an organic vapor cartridge) minimizes the risk of inhaling harmful dust or vapors. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the primary means of minimizing exposure to hazardous chemicals.
-
Ventilation: All work with 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, especially the handling of powders and the preparation of solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This is crucial for preventing the inhalation of harmful dust or vapors.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[4][6] Regular testing of this equipment is mandatory.
Safe Handling and Operational Protocol
Adherence to a standardized operational protocol is critical for minimizing the risk of exposure and contamination.
Experimental Workflow Diagram
Caption: Workflow for handling 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid.
Step-by-Step Handling Procedure
-
Preparation:
-
Before entering the laboratory, ensure you are wearing the appropriate PPE as detailed in Section 2.
-
Conduct all manipulations of the solid compound and its solutions within a chemical fume hood.
-
When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of dust.
-
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent, followed by soap and water.[4]
-
Properly dispose of all waste as outlined in Section 6.
-
Remove your lab coat and gloves before leaving the laboratory.
-
Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[5][9]
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a swift, informed response is crucial.
Spill Management
-
Small Spills (Solid):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[4]
-
Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent and then with soap and water.[4]
-
-
Small Spills (Liquid/Solution):
-
Large Spills:
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][6] Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing while under a safety shower if the area of contact is large.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[3][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Storage and Waste Disposal
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage
-
Store 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid in a tightly closed, properly labeled container.[7][8]
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
The storage area should be secure and accessible only to authorized personnel.
Waste Disposal
-
All waste containing 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[4]
-
Collect waste in a clearly labeled, sealed, and compatible container.[4][6]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[4]
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program, in accordance with all local, state, and federal regulations.[3][5] Never pour chemical waste down the drain.[3]
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. [Link]
-
NextSDS. 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
ERC. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. [Link]
-
NextSDS. 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride. [Link]
-
PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
-
GOV.UK. (2015, October 15). Incident management: pyridine. [Link]
-
NextSDS. methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate. [Link]
-
PENTA. (2025, March 31). 4-Pyridinecarboxylic acid. [Link]
-
Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]
- Google Patents. US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
-
Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]
-
Vilnius University. (2021, May 27). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]
-
Organic Syntheses Procedure. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. nextsds.com [nextsds.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nj.gov [nj.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. Styrene, Phenol & Pyridine Spill Response Guide [lonestarhazmat.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
